7-Hydroxybenzofuran-4-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6O3 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
7-hydroxy-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-5-6-1-2-8(11)9-7(6)3-4-12-9/h1-5,11H |
InChI Key |
ROBBIAOJDXVPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C=O)C=CO2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 7-Hydroxybenzofuran-4-carbaldehyde: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxybenzofuran-4-carbaldehyde is a specific isomer of hydroxy-substituted benzofuran carbaldehydes, a class of organic compounds drawing significant interest in medicinal chemistry. While direct experimental data for this particular molecule is scarce in publicly available literature, this guide provides a comprehensive overview of its predicted physical and chemical properties, a proposed synthetic pathway with detailed experimental protocols, and an exploration of its potential biological activities based on structurally related compounds. This document aims to serve as a foundational resource for researchers intending to synthesize and investigate the therapeutic potential of this compound.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following properties are predicted based on its chemical structure and data from analogous compounds. These values should be considered estimates and require experimental verification.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₆O₃ | |
| Molecular Weight | 162.14 g/mol | |
| Appearance | Likely a pale yellow to brown solid | Based on similar hydroxybenzaldehyde derivatives. |
| Melting Point | 150-180 °C | Broad range predicted due to potential for strong intermolecular hydrogen bonding. |
| Boiling Point | > 300 °C | Expected to be high due to polarity and hydrogen bonding; likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., hexane). | The hydroxyl and aldehyde groups confer polarity, while the benzofuran core provides lipophilicity. |
| pKa (hydroxyl group) | ~8-10 | The acidity of the phenolic hydroxyl group is influenced by the electron-withdrawing nature of the furan ring and the aldehyde group. |
Proposed Synthesis and Experimental Protocols
The synthesis of this compound can be approached through the formylation of 7-hydroxybenzofuran. Several classical methods for the ortho-formylation of phenols can be adapted for this purpose. The Reimer-Tiemann reaction is a plausible and well-established method.
Proposed Synthetic Pathway: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the ortho-formylation of a phenol using chloroform in a basic solution.[1][2][3][4] The reaction proceeds through the formation of a dichlorocarbene intermediate.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
7-Hydroxybenzofuran
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 7-hydroxybenzofuran (1 equivalent) in ethanol.
-
Base Addition: Add a solution of sodium hydroxide (4 equivalents) in water to the flask with stirring.
-
Chloroform Addition: Heat the mixture to 60-70°C. Add chloroform (1.5 equivalents) dropwise through the dropping funnel over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 70°C for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to pH 2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Predicted Spectroscopic Properties
The following table summarizes the expected spectral characteristics of this compound based on the analysis of structurally similar compounds.
| Spectroscopy | Predicted Features |
| ¹H NMR | - A singlet for the aldehydic proton (CHO) in the range of δ 9.5-10.5 ppm. - A singlet for the phenolic hydroxyl proton (OH), which may be broad and its chemical shift will be concentration-dependent (typically δ 5-12 ppm). - A set of doublets and triplets in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the benzofuran ring system. The coupling constants will be indicative of their relative positions. |
| ¹³C NMR | - A signal for the aldehydic carbon (CHO) in the range of δ 185-195 ppm. - A signal for the carbon bearing the hydroxyl group (C-OH) in the range of δ 150-160 ppm. - Signals for the other aromatic and furan ring carbons in the range of δ 100-150 ppm. |
| IR (Infrared) | - A broad absorption band for the O-H stretching of the hydroxyl group around 3200-3600 cm⁻¹. - A sharp absorption band for the C=O stretching of the aldehyde group around 1670-1700 cm⁻¹. - C-O stretching of the furan ring around 1000-1300 cm⁻¹. - C=C stretching of the aromatic ring in the region of 1450-1600 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 162.03. |
Potential Biological Activity
Benzofuran derivatives are known to exhibit a wide range of biological activities.[5][6][7] While this compound has not been specifically studied, its structural motifs suggest potential for several pharmacological effects.
-
Antioxidant Activity: The phenolic hydroxyl group is a key feature for antioxidant activity.[8][9][10][11][12] Hydroxybenzofuran derivatives have been shown to act as free radical scavengers, which is a crucial mechanism in combating oxidative stress-related diseases.[8][9]
-
Antimicrobial Activity: Many benzofuran derivatives have demonstrated significant antibacterial and antifungal properties.[13][14][15] The presence of both a hydroxyl and an aldehyde group on the benzofuran scaffold could contribute to its potential as an antimicrobial agent.
-
Anticancer Activity: The benzofuran nucleus is present in several compounds with anticancer properties.[16][17][18] The cytotoxic effects of these compounds are often attributed to their ability to interact with various cellular targets. The specific substitution pattern of this compound may confer selective cytotoxicity against certain cancer cell lines.
Experimental Workflow and Characterization
The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound, along with preliminary biological screening.
Caption: Experimental workflow for this compound.
Conclusion
While this compound remains a largely unexplored molecule, this technical guide provides a solid starting point for its scientific investigation. The proposed synthetic route is based on well-established chemical principles, and the predicted properties offer a framework for its characterization. The potential biological activities, inferred from related compounds, highlight its promise as a lead structure in drug discovery. Further experimental work is necessary to validate these predictions and to fully elucidate the chemical and biological profile of this intriguing compound.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant activity and inhibition of α-glucosidase by hydroxyl-functionalized 2-arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 7-Hydroxybenzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 7-Hydroxybenzofuran-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental data for this specific isomer, this document presents predicted spectroscopic values based on the analysis of structurally related compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and fragmentation patterns observed in analogous benzofuran and aromatic aldehyde derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |
| ~10.0 - 10.5 | s | 1H | Aldehyde proton (-CHO) | - |
| ~9.0 - 10.0 | s (broad) | 1H | Hydroxyl proton (-OH) | - |
| ~7.6 - 7.8 | d | 1H | H-5 | J ≈ 8.0-9.0 |
| ~7.0 - 7.2 | d | 1H | H-6 | J ≈ 8.0-9.0 |
| ~7.5 - 7.7 | d | 1H | H-2 | J ≈ 2.0-3.0 |
| ~6.8 - 7.0 | d | 1H | H-3 | J ≈ 2.0-3.0 |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~190 - 195 | -CHO |
| ~155 - 160 | C-7 |
| ~145 - 150 | C-8a |
| ~130 - 135 | C-3a |
| ~125 - 130 | C-5 |
| ~120 - 125 | C-4 |
| ~115 - 120 | C-6 |
| ~110 - 115 | C-3 |
| ~105 - 110 | C-2 |
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 | Broad, Strong | O-H stretch (phenolic) |
| 2800 - 2900, 2700-2800 | Medium, Sharp | C-H stretch (aldehyde) |
| 1680 - 1700 | Strong, Sharp | C=O stretch (aromatic aldehyde) |
| 1580 - 1620 | Medium to Strong | C=C stretch (aromatic) |
| 1450 - 1550 | Medium | C=C stretch (aromatic and furan ring) |
| 1200 - 1300 | Strong | C-O stretch (phenol) |
| 1000 - 1100 | Medium | C-O-C stretch (furan) |
| 800 - 900 | Strong | C-H out-of-plane bend (aromatic) |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 162 | [M]⁺ (Molecular Ion) |
| 161 | [M-H]⁺ |
| 133 | [M-CHO]⁺ |
| 105 | [M-CHO-CO]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean vial. Ensure the chosen solvent does not have signals that would overlap with key analyte resonances.[1]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
Cap the NMR tube and ensure the liquid height is approximately 4-5 cm.[1]
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal (typically diamond or germanium) is clean.[3]
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
Data Processing:
-
The software will automatically perform a background correction.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in this compound. Key absorptions to note are the O-H stretch, the aldehydic C-H stretches, and the C=O stretch.[5]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For direct insertion, a small amount of the sample is placed in a capillary tube at the end of the probe.
-
The probe is inserted into the ion source, and the sample is vaporized by heating.
Ionization and Analysis:
-
In the EI source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion.
Data Processing:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information. Common fragmentations for this molecule would include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺).[8]
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.
Caption: Logical relationship of spectroscopic data to structure elucidation.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 4. agilent.com [agilent.com]
- 5. IR _2007 [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Synthetic Approach to 7-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a feasible synthetic pathway for the preparation of 7-Hydroxybenzofuran-4-carbaldehyde. As extensive research has not identified any natural sources for this compound, this document focuses exclusively on a multi-step chemical synthesis. The proposed route leverages established methodologies for the formation of the benzofuran core and subsequent functional group manipulation. This guide provides detailed experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic workflow to aid researchers in the laboratory-scale production of this molecule.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in a two-step process starting from the commercially available methyl 3,4-dihydroxybenzoate. The initial step involves the construction of the benzofuran ring system to yield a carboxylate intermediate, followed by the selective reduction of the ester to the target aldehyde.
Quantitative Data Summary
The following table summarizes the expected yields and key analytical data for the proposed synthetic route. Please note that as direct literature values for the unsubstituted target molecule are unavailable, some data are estimated based on reactions with similar substrates.
| Step | Reaction | Starting Material | Product | Reagents | Expected Yield (%) | Analytical Data (Expected) |
| 1 | Benzofuran Ring Formation | Methyl 3,4-dihydroxybenzoate | Methyl 7-hydroxybenzofuran-4-carboxylate | Bis(trifluoroacetoxy)iodobenzene | 60-75% | ¹H NMR, ¹³C NMR, MS |
| 2 | Ester Reduction | Methyl 7-hydroxybenzofuran-4-carboxylate | This compound | Diisobutylaluminium hydride (DIBAL-H) | 70-85% | ¹H NMR, ¹³C NMR, IR, MS |
Experimental Protocols
Step 1: Synthesis of Methyl 7-hydroxybenzofuran-4-carboxylate
This procedure is adapted from the Mukaiyama-Michael addition methodology for the synthesis of functionalized benzofurans.[1]
Materials:
-
Methyl 3,4-dihydroxybenzoate
-
Bis(trifluoroacetoxy)iodobenzene
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (4M solution in dioxane)
-
Methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 3,4-dihydroxybenzoate (1.0 mmol) in anhydrous THF (8 mL) at 0 °C, add bis(trifluoroacetoxy)iodobenzene (1.1 mmol) in THF (2 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 4 hours. The solution will typically change color to a dark yellow.
-
Add 0.5 mL of 4M HCl in dioxane and 1.0 mL of methanol to the reaction mixture.
-
Reflux the mixture for 1 hour.
-
After cooling to room temperature, extract the solution with diethyl ether (30 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 7-hydroxybenzofuran-4-carboxylate.
Step 2: Synthesis of this compound
This protocol employs the selective reduction of the ester to an aldehyde using a bulky hydride reagent at low temperature.
Materials:
-
Methyl 7-hydroxybenzofuran-4-carboxylate
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 7-hydroxybenzofuran-4-carboxylate (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) dropwise to the stirred solution.
-
Maintain the reaction at -78 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of methanol (1 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford this compound.
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the proposed synthetic pathway and the logical relationships in the experimental workflow.
Caption: Synthetic workflow for this compound.
Caption: Logical steps in the synthesis of the target compound.
References
Investigating the Biological Activity of 7-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxybenzofuran-4-carbaldehyde is a member of the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active natural products and synthetic drugs. While direct and extensive research on this compound is limited, this technical guide consolidates available information and extrapolates the potential biological activities of this compound based on studies of structurally related benzofuran derivatives. This document covers the synthesis, potential anticancer, anti-inflammatory, antimicrobial, and antioxidant activities, complete with experimental protocols and diagrammatic representations of implicated signaling pathways to guide future research and drug discovery efforts.
Synthesis of 7-Hydroxybenzofuran Derivatives
The synthesis of highly functionalized benzofurans, such as this compound, can be achieved through various organic synthesis strategies. One notable method involves the Mukaiyama-Michael addition of silyl enol ethers to in situ generated o-benzoquinone esters. This approach allows for the construction of the benzofuran core with substitution at the 7-position.
A general procedure for a similar synthesis of a 7-hydroxybenzofuran-4-carboxylate is as follows:
Experimental Protocol: Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates [1]
-
A solution of methyl 3,4-dihydroxybenzoate (1.0 mmol) and a silyl enol ether (4 mmol) is prepared in 8 mL of THF at 0 °C.
-
To this solution, 2 mL (1.1 mmol) of bis(trifluoroacetoxy)iodobenzene (0.55 M in THF) is added dropwise over 10 minutes.
-
The reaction is stirred at 0 °C for 4 hours.
-
0.5 mL of HCl (4M solution in dioxane) and 1.0 mL of methanol are added, and the mixture is refluxed for 1 hour.
-
The solution is then extracted with diethyl ether, washed with saturated NaHCO3 and brine, dried over MgSO4, filtered, and concentrated.
-
The resulting residue is purified by flash column chromatography to yield the benzofuran product.
Another versatile, two-step strategy for synthesizing hydroxybenzofurans starts from dihydroxyacetophenones, proceeding through a hydroxybenzofuranone intermediate which is then reduced.[2]
Potential Anticancer Activity
The benzofuran scaffold is a common feature in a variety of natural and synthetic compounds with demonstrated anticancer properties.[3][4][5][6] While no specific data for this compound was found, numerous derivatives have shown potent activity against a range of cancer cell lines.
Table 1: Anticancer Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran derivative 10f | MCF-7 (Breast) | 2.6 | [4] |
| Benzofuran derivative 12 | SiHa (Cervical) | 1.10 | [4] |
| Benzofuran derivative 12 | HeLa (Cervical) | 1.06 | [4] |
| Benzofuran-chalcone 32a | Various | 4.0 - 8.99 | [4] |
| Benzofuran hybrids 13a-h | Various | 8.49 - 16.72 | [4] |
| Hydroisobenzofuran 6h | RPMI-8226 (Leukemia) | GI50 = 0.148 | [7] |
| Hydroisobenzofuran 6h | HOP-92 (NSCLC) | GI50 = 0.552 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity [4][7]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 96 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways in Cancer
Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and STAT3 pathways are common targets for benzofuran derivatives.
Caption: Potential inhibition of PI3K/Akt and STAT3 signaling pathways by benzofuran derivatives.
Potential Anti-inflammatory Activity
Certain benzofuran derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes.
Table 2: Anti-inflammatory Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Aza-benzofuran 1 | NO Inhibition (RAW 264.7) | 17.31 | [8] |
| Aza-benzofuran 3 | NO Inhibition (RAW 264.7) | 16.5 | [8] |
| Piperazine/benzofuran 5d | NO Inhibition (RAW 264.7) | 52.23 | [9] |
| Iodobenzofuran 2 | COX-1 Inhibition | 12.0 | [10] |
| Iodobenzofuran 2 | COX-2 Inhibition | 8.0 | [10] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay [8]
-
Murine macrophage RAW 264.7 cells are cultured in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value is determined from the dose-response curve.
Signaling Pathways in Inflammation
The NF-κB and MAPK signaling pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.
Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.
Potential Antimicrobial Activity
Benzofuran derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi.[11] The presence of different substituents on the benzofuran ring can significantly influence the antimicrobial spectrum and potency.
Table 3: Antimicrobial Activity of a Benzofuran Derivative Ligand (L) [11]
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| E. coli | 128 |
| P. aeruginosa | 64 |
| S. aureus | 128 |
| S. pyogenes | 128 |
| C. albicans | 128 |
| A. niger | 128 |
| A. clavatus | 64 |
| C. lunata | 128 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Microdilution Method [11]
-
A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Antioxidant Activity
The antioxidant potential of benzofuran derivatives, particularly those with hydroxyl substitutions, is an area of active investigation.[12][13][14][15] These compounds can act as radical scavengers and may protect against oxidative stress-related pathologies.
Table 4: Antioxidant Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| Benzofuran hydrazone 11 | DPPH, FRAP, ORAC | High activity | [12][13] |
| Benzofuran-2-one 9 | Cellular ROS reduction | Significant | [14] |
| Benzofuran-2-one 18 | DPPH (in acetonitrile) | rIC50 = 0.54 | [15] |
| Benzofuran-2-one 20 | DPPH (in acetonitrile) | Better than Trolox | [15] |
Experimental Protocol: DPPH Radical Scavenging Assay [12][13][15]
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or acetonitrile) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
-
The EC50 or IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
Workflow for Antioxidant Activity Screening
Caption: A typical workflow for the evaluation of antioxidant properties of benzofuran derivatives.
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound is not extensively available, the evidence from structurally related benzofuran derivatives strongly suggests its potential as a bioactive molecule. The presence of the hydroxyl and carbaldehyde functionalities on the benzofuran core provides a rich scaffold for further chemical modification and biological evaluation.
Future research should focus on the following areas:
-
Targeted Synthesis: Development of efficient and scalable synthetic routes for this compound and its derivatives.
-
In-depth Biological Screening: Comprehensive evaluation of its anticancer, anti-inflammatory, antimicrobial, and antioxidant activities using a panel of in vitro and cell-based assays.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify the key structural features required for optimal activity and selectivity.
This technical guide serves as a foundational resource to stimulate and guide further investigation into the therapeutic potential of this compound, a promising candidate for drug discovery and development.
References
- 1. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Potential Therapeutic Targets for 7-Hydroxybenzofuran-4-carbaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Among these, compounds bearing a 7-hydroxy substituent are of particular interest due to the potential for hydrogen bonding interactions with biological targets. This technical guide explores the potential therapeutic targets of derivatives of 7-Hydroxybenzofuran-4-carbaldehyde, a versatile starting material for the synthesis of a diverse library of bioactive molecules. While direct studies on the 4-carbaldehyde derivatives are limited, this document extrapolates potential applications based on the known activities of structurally related benzofuran compounds. The primary therapeutic areas of focus include oncology, neurodegenerative diseases, and infectious diseases.
Potential Therapeutic Targets and Biological Activities
Based on the broader class of benzofuran derivatives, several key therapeutic targets can be identified for compounds derived from this compound.
Oncology
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research. Benzofuran derivatives have demonstrated significant potential in this field, targeting various hallmarks of cancer.
Potential Targets:
-
Receptor Tyrosine Kinases (RTKs): Many benzofuran derivatives have been investigated as inhibitors of RTKs, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis.
-
PI3K/Akt Signaling Pathway: This pathway is frequently dysregulated in cancer, promoting cell survival and proliferation. Benzofuran derivatives have been shown to modulate this pathway.
-
Tubulin: Some benzofuran compounds interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.
-
Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition by small molecules is a validated anticancer strategy.
Quantitative Data on Related Benzofuran Derivatives:
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Benzofuran-chalcone derivatives | HCC1806 | 17.13 | [1] |
| Benzofuran-chalcone derivatives | HeLa | 5.61 | [1] |
| Benzofuran-chalcone derivatives | A549 | 6.27 | [1] |
| Halogenated benzofuran derivatives | HepG2 | - | [2] |
| Halogenated benzofuran derivatives | A549 | - | [2] |
| Novel benzofuran derivatives | HEPG2 | 12.4 |
Neurodegenerative Diseases
Alzheimer's disease and other neurodegenerative disorders represent a growing healthcare challenge. The inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy.
Potential Target:
-
Acetylcholinesterase (AChE): Several benzofuran-based compounds have been identified as potent inhibitors of AChE.[3][4]
Quantitative Data on Related Benzofuran Derivatives:
The following table presents the AChE inhibitory activity of some benzofuran derivatives.
| Compound Class | IC50 (µM) | Reference |
| Novel benzofuran-based compounds | 0.058 | [3] |
| Novel benzofuran-based compounds | 0.086 | [3] |
| 2-arylbenzofuran derivatives | 2.5-32.8 (BChE) | [4] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzofuran derivatives have shown promise against a range of bacterial and fungal pathogens.[5][6]
Potential Targets:
-
Bacterial cell wall synthesis enzymes
-
Bacterial DNA gyrase and topoisomerase IV
-
Fungal ergosterol biosynthesis pathway
Quantitative Data on Related Benzofuran Derivatives:
| Compound Class | Organism | MIC80 (µg/mL) | Reference |
| Hydrophobic benzofuran analogs | Staphylococcus aureus | 0.39-3.12 | [5][6] |
| Hydrophobic benzofuran analogs | Bacillus subtilis | 0.39-3.12 | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This method is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in buffer)
-
AChE enzyme solution (e.g., from electric eel)
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution.
-
Add 20 µL of AChE solution and incubate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound derivatives and a general workflow for their biological evaluation.
Caption: The PI3K/Akt signaling pathway, a potential target for anticancer derivatives.
Caption: The VEGFR-2 signaling pathway, crucial for tumor angiogenesis.
Caption: A general workflow for the discovery and development of bioactive derivatives.
Conclusion
Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on the broader class of benzofuran compounds, potential therapeutic targets span oncology, neurodegenerative diseases, and infectious diseases. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to elucidate their specific mechanisms of action and to identify lead compounds for further drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for such investigations.
References
- 1. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
7-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide to its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic history and key methodologies for the preparation of 7-Hydroxybenzofuran-4-carbaldehyde. This benzofuran derivative is a valuable building block in medicinal chemistry, owing to the established biological significance of the benzofuran scaffold. Numerous studies have highlighted the potent anti-tumor, antibacterial, anti-oxidative, and anti-viral activities of benzofuran compounds, making them a focal point for drug discovery and development.[1][2][3]
Discovery and Significance
While a singular "discovery" of this compound is not prominently documented in scientific literature, its existence and utility are rooted in the broader exploration of functionalized benzofurans. The benzofuran nucleus is a common motif in natural products and synthetic compounds with diverse pharmacological properties.[1][4] The interest in specific isomers, such as those with hydroxyl and carbaldehyde functionalities at the 7- and 4-positions respectively, arises from the need for versatile intermediates in the synthesis of more complex, biologically active molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a key component in the synthetic chemist's toolbox.
Synthetic Strategies
The synthesis of this compound and its structural analogs can be approached through several strategic pathways, primarily involving the construction of the benzofuran ring system followed by or concurrent with the introduction of the required functional groups.
Synthesis via ortho-Hydroxy-substituted Phenolic Precursors
A common and versatile method for the synthesis of the benzofuran ring is the reaction of an appropriately substituted phenol with a reagent that provides the two-carbon unit for the furan ring.
One notable approach involves the Mukaiyama-Michael addition. In a synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates, a related structure, an o-benzoquinone ester (formed in situ from a catechol ester) reacts with a silyl enol ether.[5] This reaction proceeds via a Mukaiyama-Michael addition, followed by cyclization and aromatization to yield the functionalized benzofuran.[5] While this specific example leads to a carboxylate at the 4-position, modification of the starting materials could potentially be adapted to yield the desired carbaldehyde.
Formylation of a 7-Hydroxybenzofuran Precursor
Another viable synthetic route involves the formylation of a pre-existing 7-hydroxybenzofuran scaffold. Various formylation reactions, such as the Vilsmeier-Haack or Duff reaction, could be employed to introduce the carbaldehyde group at the 4-position. The regioselectivity of this reaction would be a critical factor.
Experimental Protocols
General Procedure for Oxidation-Cyclization to a Benzofuran Derivative: [5]
-
To a solution of a suitable dihydroxy-aromatic precursor (e.g., methyl 3,4-dihydroxybenzoate, 1.0 mmol) and a silyl enol ether (4 mmol) in THF (8 mL) at 0 °C, add a solution of bis(trifluoroacetoxy)iodobenzene (1.1 mmol, 0.55 M in THF) dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C for 4 hours.
-
Add HCl (0.5 mL, 4M solution in dioxane) and methanol (1.0 mL).
-
Reflux the mixture for 1 hour.
-
Extract the solution with diethyl ether (30 mL).
-
Wash the organic layer with saturated NaHCO3 (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Quantitative Data
Quantitative data for the direct synthesis of this compound is not available in the reviewed literature. However, for the synthesis of a related compound, 2-substituted 7-hydroxybenzofuran-4-carboxylate, yields have been reported to be in the range of "fair to good".[5]
Table 1: Physicochemical Properties of Related Benzofuran Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 7-Hydroxy-1-benzofuran-6-carbaldehyde | C9H6O3 | 162.14 |
| 2-(3,4-Dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-carbaldehyde | C15H10O5 | 270.24 |
| Benzofuran-7-carbaldehyde | C9H6O2 | 146.15 |
| 4-Fluorobenzofuran-7-carbaldehyde | C9H5FO2 | 164.13 |
Data sourced from PubChem and commercial supplier databases.[6][7][8]
Logical Relationships in Synthesis
The synthesis of functionalized benzofurans often follows a logical workflow, starting from simpler, commercially available precursors and proceeding through key transformations to arrive at the target molecule.
Caption: Synthetic workflow for functionalized 7-hydroxybenzofurans.
Biological Context and Future Directions
The benzofuran scaffold is a privileged structure in medicinal chemistry.[3] Derivatives have been shown to possess a wide array of biological activities.[2] While the specific biological activity of this compound is not extensively studied, its potential as a synthetic intermediate suggests that it can be a precursor to novel compounds with significant therapeutic potential. Future research could focus on utilizing this building block to synthesize new classes of benzofuran derivatives and evaluating their efficacy in various biological assays. The development of efficient and scalable synthetic routes to this and related compounds remains an important endeavor for the chemical and pharmaceutical research communities.[9]
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantaedb.com [plantaedb.com]
- 7. wap.guidechem.com [wap.guidechem.com]
- 8. 7-Hydroxy-1-benzofuran-6-carbaldehyde | C9H6O3 | CID 12460550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Derivatives and Analogues of 7-Hydroxybenzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological activities of derivatives and analogues of 7-Hydroxybenzofuran-4-carbaldehyde. This core scaffold is a valuable starting point for the development of novel therapeutic agents due to the diverse biological activities exhibited by benzofuran derivatives. This document details synthetic methodologies for modification at the hydroxyl and aldehyde functionalities, presents quantitative biological data for synthesized compounds, and outlines key experimental procedures.
Synthetic Strategies and Experimental Protocols
The derivatization of this compound primarily focuses on two reactive sites: the phenolic hydroxyl group at the 7-position and the aldehyde group at the 4-position. These sites allow for the synthesis of a wide array of analogues, including ethers and Schiff bases, which have shown promise in various biological assays.
Synthesis of 7-O-Alkylated Benzofuran-4-carbaldehyde Derivatives (Ethers)
The conversion of the 7-hydroxyl group to an ether linkage is a common strategy to modulate the lipophilicity and pharmacokinetic properties of the molecule. The Williamson ether synthesis is the most widely employed method for this transformation.[1][2][3][4]
Experimental Protocol: General Procedure for Williamson Ether Synthesis
To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base (1.1-1.5 eq.), typically potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the corresponding phenoxide. Subsequently, the desired alkyl halide (1.1-1.5 eq.) is added, and the reaction mixture is heated to 50-80 °C for 2-8 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][2]
Synthesis of Schiff Base Derivatives
The aldehyde functionality at the 4-position serves as a versatile handle for the synthesis of imines, commonly known as Schiff bases, through condensation with primary amines. Schiff bases are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer effects.[5][6][7]
Experimental Protocol: General Procedure for Schiff Base Synthesis
A solution of this compound (1.0 eq.) and a primary amine (1.0-1.1 eq.) in a suitable solvent, typically ethanol or methanol, is prepared. A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.[7][8] The reaction is then refluxed for 2-6 hours and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.[7]
Biological Activities of this compound Derivatives
Derivatives of the this compound scaffold have been investigated for a range of biological activities. The following tables summarize the available quantitative data to facilitate comparison.
Cytotoxicity Data
The tables below present the half-maximal inhibitory concentration (IC₅₀) values of various benzofuran derivatives against different cancer cell lines. While data for direct derivatives of this compound is limited in the public domain, the provided data for structurally related benzofurans highlights the potential of this class of compounds.
Table 1: Cytotoxicity of Benzofuran Derivatives Against Various Cancer Cell Lines
| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran-A | 2-Benzoylbenzofuran | MCF-7 (Breast) | 2.27 - 12.9 | [9] |
| Benzofuran-B | 2-Benzoylbenzofuran | T-47D (Breast) | 3.82 - 9.7 | [9] |
| Benzofuran-C | Oxindole-based hybrid | MCF-7 (Breast) | 8.36 - 17.28 | [10] |
| Benzofuran-D | Cyanobenzofuran | HePG2 (Liver) | 16.08 - 23.67 | [10] |
| Benzofuran-E | Cyanobenzofuran | HCT-116 (Colon) | 8.81 - 13.85 | [10] |
| Benzofuran-F | Shikonin-benzofuran hybrid | HT29 (Colon) | 0.18 - 1.03 | [9] |
| Benzofuran-G | N-Methylpiperidine-based | SQ20B (Head and Neck) | 0.46 | [11] |
Antimicrobial and Antifungal Activity
Schiff bases derived from various aldehydes have demonstrated significant antimicrobial and antifungal properties. The minimum inhibitory concentration (MIC) is a key measure of this activity.
Table 2: Antimicrobial and Antifungal Activity of Schiff Base Derivatives
| Compound Type | Modification | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base-A | Substituted aromatic amine | Proteus mirabilis | 9.8 | [12] |
| Schiff Base-B | Substituted aromatic amine | Microsporum gypseum | < MIC of Fluconazole | [12] |
| Schiff Base-C | Cinnamaldehyde derivative | Acinetobacter baumannii | 32 - 256 | [13] |
| Schiff Base-D | Hydrazone derivative | Enterococcus faecalis | 32 | [14] |
| Schiff Base-E | Hydrazone derivative | Candida albicans | 64 | [14] |
Key Experimental Workflows and Signaling Pathways
Visualizing the synthetic routes and potential mechanisms of action is crucial for understanding the structure-activity relationships of these compounds.
Synthetic Workflow for this compound Derivatives
The following diagram illustrates the general synthetic workflow for creating a library of derivatives from the core scaffold.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Potential Signaling Pathway Inhibition
While the exact mechanisms of action for many benzofuran derivatives are still under investigation, some have been shown to inhibit key signaling pathways involved in cancer progression, such as kinase pathways.
Caption: A simplified diagram illustrating the potential inhibition of a kinase signaling pathway by a benzofuran derivative.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of its hydroxyl and aldehyde functionalities allows for the creation of diverse libraries of ether and Schiff base derivatives. The available biological data, although not yet extensive for this specific core, indicates that benzofuran-containing molecules possess significant potential as cytotoxic and antimicrobial agents. Further focused synthesis and biological evaluation of derivatives of this compound are warranted to fully explore their therapeutic potential and to establish clear structure-activity relationships that can guide future drug design efforts.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 7. jetir.org [jetir.org]
- 8. ijacskros.com [ijacskros.com]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Schiff bases as potent antibacterial and antifungal agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 14. turkjps.org [turkjps.org]
In Silico Modeling and Property Prediction of 7-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling and property prediction of 7-Hydroxybenzofuran-4-carbaldehyde, a heterocyclic compound with potential pharmacological relevance. Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] This document outlines the predicted physicochemical properties, spectroscopic data, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the title compound, generated through various computational methods. Furthermore, it details hypothetical experimental protocols for in silico analyses and presents a plausible mechanism of action through the estrogen receptor signaling pathway, a known target for some benzofuran derivatives.[3] This guide serves as a foundational resource for researchers interested in the further investigation and development of this compound as a potential therapeutic agent.
Introduction to this compound
This compound is a member of the benzofuran class of heterocyclic compounds, characterized by a fused benzene and furan ring system. The presence of hydroxyl and carbaldehyde functional groups suggests potential for diverse chemical reactions and biological interactions. The benzofuran scaffold is a common motif in many biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] The in silico analysis presented herein aims to provide a foundational understanding of the molecular properties and potential biological behavior of this compound to guide future research and development efforts.
Predicted Physicochemical and Spectroscopic Properties
A variety of computational tools have been employed to predict the physicochemical and spectroscopic properties of this compound. These predictions are essential for understanding the compound's behavior in biological systems and for its structural characterization.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These parameters are crucial for assessing the compound's drug-likeness and potential for oral bioavailability.
| Property | Predicted Value | Method/Tool |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₉H₆O₃ | --- |
| Molecular Weight | 162.14 g/mol | --- |
| pKa (most acidic) | 7.37 ± 0.50 | Chemicalize |
| LogP | 1.5 - 2.0 | Chemicalize, SwissADME |
| Water Solubility | Moderate | SwissADME |
| Hydrogen Bond Donors | 1 | Chemicalize, SwissADME |
| Hydrogen Bond Acceptors | 3 | Chemicalize, SwissADME |
| Rotatable Bonds | 1 | Chemicalize, SwissADME |
| Topological Polar Surface Area | 57.53 Ų | SwissADME |
Predicted Spectroscopic Data
Predicted spectroscopic data provides a reference for the experimental identification and structural elucidation of this compound.
Table 2.2.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~10.0 | s | -CHO |
| ~7.8 | d | Ar-H |
| ~7.5 | d | Ar-H |
| ~7.2 | d | Ar-H |
| ~6.9 | d | Ar-H |
| ~5.5 | s | -OH |
Disclaimer: Predicted NMR data is generated using online tools and should be confirmed with experimental data.
Table 2.2.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~190 | C=O (aldehyde) |
| ~155 | Ar-C-O |
| ~145 | Ar-C-O |
| ~130 | Ar-CH |
| ~125 | Ar-C |
| ~120 | Ar-CH |
| ~115 | Ar-CH |
| ~110 | Ar-C |
| ~105 | Ar-CH |
Disclaimer: Predicted NMR data is generated using online tools and should be confirmed with experimental data.
Table 2.2.3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (phenol) |
| ~1100 | Strong | C-O-C stretch (furan) |
Disclaimer: Predicted IR data is generated using online tools and should be confirmed with experimental data.
Table 2.2.4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 162 | High | [M]⁺ |
| 161 | Moderate | [M-H]⁺ |
| 133 | Moderate | [M-CHO]⁺ |
Disclaimer: Predicted mass spectrometry data is generated using online tools and should be confirmed with experimental data.
In Silico ADMET Prediction
The ADMET profile of a compound is a critical determinant of its potential as a drug candidate. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic and toxicological properties.
Table 3.1: Predicted ADMET Properties of this compound
| Parameter | Prediction | Interpretation | Method/Tool |
| Absorption | |||
| Human Intestinal Absorption | High | Well absorbed from the gut | SwissADME |
| Caco-2 Permeability | Moderate | Moderately permeable | SwissADME |
| P-glycoprotein Substrate | No | Not likely to be an efflux pump substrate | SwissADME |
| Distribution | |||
| BBB Permeant | No | Unlikely to cross the blood-brain barrier | SwissADME |
| Plasma Protein Binding | High | Likely to be highly bound to plasma proteins | pkCSM |
| Metabolism | |||
| CYP1A2 inhibitor | Yes | Potential for drug-drug interactions | SwissADME |
| CYP2C19 inhibitor | No | --- | SwissADME |
| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions | SwissADME |
| CYP2D6 inhibitor | No | --- | SwissADME |
| CYP3A4 inhibitor | Yes | Potential for drug-drug interactions | SwissADME |
| Excretion | |||
| Renal OCT2 substrate | No | Not likely to be a substrate for renal uptake transporter | pkCSM |
| Toxicity | |||
| AMES Toxicity | No | Not predicted to be mutagenic | pkCSM |
| hERG I inhibitor | No | Low risk of cardiotoxicity | pkCSM |
| Hepatotoxicity | Yes | Potential for liver toxicity | pkCSM |
| Skin Sensitisation | No | Not likely to be a skin sensitizer | pkCSM |
Hypothetical In Silico Analysis Workflow
The following diagram illustrates a general workflow for the in silico modeling and property prediction of a small molecule like this compound.
Potential Biological Target and Signaling Pathway
Given that many benzofuran derivatives have shown activity against hormone-dependent cancers, a plausible biological target for this compound is the estrogen receptor alpha (ERα).[3] The following diagram illustrates the classical genomic signaling pathway of ERα and the hypothetical inhibitory action of the compound.
Detailed Methodologies for In Silico Experiments
This section provides detailed, albeit hypothetical, protocols for the key in silico experiments mentioned in this guide.
Physicochemical and Spectroscopic Property Prediction
-
Objective: To predict the physicochemical properties and spectroscopic data of this compound.
-
Protocol:
-
The canonical SMILES string of this compound (O=Cc1ccc2c(c1)oc=c2O) is obtained from a chemical drawing software.
-
The SMILES string is submitted to online cheminformatics platforms such as Chemicalize and SwissADME to predict physicochemical properties including pKa, LogP, water solubility, and drug-likeness parameters.[1][2]
-
For spectroscopic data, the SMILES string is input into NMR prediction tools (e.g., NMRDB.org) to generate ¹H and ¹³C NMR spectra.[5][6]
-
IR and mass spectra are predicted using functionalities available in comprehensive chemical drawing software or specialized online prediction servers.
-
All predicted data is compiled and tabulated for analysis.
-
ADMET Prediction
-
Objective: To perform an in silico evaluation of the ADMET properties of this compound.
-
Protocol:
-
The SMILES string of the compound is submitted to ADMET prediction web servers such as SwissADME and pkCSM.[1][7]
-
A comprehensive panel of ADMET parameters is selected for prediction, covering absorption, distribution, metabolism, excretion, and toxicity endpoints.
-
The predicted values and classifications are recorded.
-
The results are analyzed to identify potential liabilities of the compound, such as poor absorption, potential for drug-drug interactions, or toxicity flags.
-
Molecular Docking
-
Objective: To investigate the binding mode and affinity of this compound to a selected biological target (e.g., Estrogen Receptor Alpha, PDB ID: 1A52).
-
Protocol:
-
The 3D structure of the ligand (this compound) is generated and energy-minimized using a molecular modeling software.
-
The crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.
-
Molecular docking is performed using software such as AutoDock Vina or Glide.
-
The resulting docking poses are analyzed based on their binding energy scores and interactions with the protein's active site residues.
-
The best-ranked pose is visualized to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Conclusion
This technical guide has presented a comprehensive in silico characterization of this compound. The predicted physicochemical properties suggest that the compound possesses favorable drug-like characteristics. The in silico ADMET profile indicates good intestinal absorption but also highlights potential concerns regarding metabolism-related drug-drug interactions and hepatotoxicity, which warrant further experimental investigation. The predicted spectroscopic data provides a valuable reference for the experimental identification of the compound.
The hypothetical molecular docking study against the estrogen receptor suggests a plausible mechanism of action, positioning this compound as a candidate for further investigation in the context of hormone-dependent cancers. The provided workflows and protocols serve as a template for the continued in silico and subsequent experimental evaluation of this and similar benzofuran derivatives. The data and methodologies presented in this guide are intended to facilitate and accelerate the research and development of novel therapeutic agents based on the benzofuran scaffold.
References
Methodological & Application
Application Notes and Protocols: 7-Hydroxybenzofuran-4-carbaldehyde as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxybenzofuran-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a nucleophilic hydroxyl group, an electrophilic aldehyde, and an electron-rich benzofuran core, allows for diverse chemical modifications. This document outlines a proposed synthetic pathway for this compound, detailed experimental protocols for key transformations, and explores its potential applications in the synthesis of novel bioactive molecules and functional materials.
Proposed Synthesis of this compound
Overall Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Step 1: Demethylation of o-Vanillin to 2,3-Dihydroxybenzaldehyde
The synthesis commences with the demethylation of o-vanillin to yield 2,3-dihydroxybenzaldehyde. This can be achieved using aluminum trichloride and sodium iodide in acetonitrile.[1][2]
Step 2: Synthesis of Methyl 7-hydroxybenzofuran-4-carboxylate
The core benzofuran structure is constructed via a Mukaiyama-Michael addition of a silyl enol ether to an in-situ generated o-benzoquinone, followed by cyclization and aromatization. This method has been successfully employed for the synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates. For the synthesis of the unsubstituted C2-position, the silyl enol ether of acetaldehyde can be utilized.
Step 3: Reduction of the Ester to an Aldehyde
The final step involves the selective reduction of the methyl ester to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[3][4][5][6][7] This is a well-established method for the partial reduction of esters to aldehydes, preventing over-reduction to the alcohol.[3][4][5][6][7]
Experimental Protocols
Protocol 2.1: Synthesis of 2,3-Dihydroxybenzaldehyde from o-Vanillin[1][2]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| o-Vanillin | 1.0 | 152.15 | 5.00 g |
| Aluminum trichloride | 1.1 | 133.34 | 4.85 g |
| Sodium iodide | 3.0 | 149.89 | 14.78 g |
| Acetonitrile | - | 41.05 | 130 mL |
| 2 M HCl (aq) | - | - | For acidification |
| Ethyl acetate | - | - | For extraction |
| Sat. Na2S2O3 (aq) | - | - | For washing |
| Brine | - | - | For washing |
| Anhydrous MgSO4 | - | - | For drying |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetonitrile (130 mL).
-
Sequentially add aluminum trichloride (4.85 g), sodium iodide (14.78 g), and o-vanillin (5.00 g).
-
Heat the reaction mixture to 80°C and stir for 18 hours.
-
After completion, cool the reaction to room temperature.
-
Acidify the reaction mixture with 2 M aqueous HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3-dihydroxybenzaldehyde.
Protocol 2.2: Proposed Synthesis of Methyl 7-hydroxybenzofuran-4-carboxylate
This protocol is adapted from the synthesis of 2-substituted analogues.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Methyl 3,4-dihydroxybenzoate | 1.0 | 168.15 | 1.68 g |
| 1-(Trimethylsilyloxy)ethylene | 4.0 | 102.22 | 4.09 g |
| Bis(trifluoroacetoxy)iodobenzene | 1.1 | 430.01 | 4.73 g |
| Tetrahydrofuran (THF) | - | 72.11 | 80 mL |
| 4 M HCl in dioxane | - | - | 5 mL |
| Methanol | - | 32.04 | 10 mL |
Procedure:
-
To a solution of methyl 3,4-dihydroxybenzoate (1.68 g) and 1-(trimethylsilyloxy)ethylene (4.09 g) in THF (80 mL) at 0°C, add a solution of bis(trifluoroacetoxy)iodobenzene (4.73 g) in THF dropwise over 10 minutes.
-
Stir the reaction at 0°C for 4 hours.
-
Add 4 M HCl in dioxane (5 mL) and methanol (10 mL).
-
Reflux the mixture for 1 hour.
-
After cooling, perform an aqueous workup and extract with diethyl ether.
-
Purify the crude product by flash column chromatography to yield methyl 7-hydroxybenzofuran-4-carboxylate.
Protocol 2.3: Reduction of Methyl 7-hydroxybenzofuran-4-carboxylate to this compound[3][4][5][6][7]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Methyl 7-hydroxybenzofuran-4-carboxylate | 1.0 | 192.16 | 1.92 g |
| DIBAL-H (1 M in THF) | 1.1 | 142.25 | 11 mL |
| Tetrahydrofuran (THF), anhydrous | - | 72.11 | 100 mL |
| Methanol | - | - | To quench |
| Rochelle's salt solution (aq) | - | - | For workup |
| Ethyl acetate | - | - | For extraction |
Procedure:
-
Dissolve methyl 7-hydroxybenzofuran-4-carboxylate (1.92 g) in anhydrous THF (100 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (11 mL of a 1 M solution in THF) dropwise, maintaining the temperature at -78°C.
-
Stir the reaction at -78°C for 2 hours.
-
Quench the reaction by the slow addition of methanol at -78°C.
-
Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt.
-
Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Applications as a Synthetic Building Block
This compound is a versatile intermediate for the synthesis of a wide range of derivatives with potential biological activities and material properties. Benzofuran derivatives are known to exhibit various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8]
Derivatization Reactions
The presence of the hydroxyl and aldehyde groups allows for a variety of chemical transformations:
-
O-Alkylation/Arylation: The hydroxyl group can be readily alkylated or arylated to introduce diverse substituents, potentially modulating the biological activity of the resulting compounds.
-
Aldehyde Condensations: The aldehyde functionality can undergo various condensation reactions (e.g., Knoevenagel, Wittig) to extend the carbon skeleton and introduce new functional groups.
-
Reductive Amination: The aldehyde can be converted to various amines via reductive amination, a key transformation in the synthesis of many pharmaceuticals.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, providing another handle for further functionalization, such as amide bond formation.
-
Electrophilic Aromatic Substitution: The electron-rich benzofuran ring can undergo electrophilic substitution reactions, although the regioselectivity will be influenced by the existing substituents.
Reaction Workflow:
Caption: Potential derivatization reactions of the title compound.
Potential Biological Significance of Derivatives
Benzofuran derivatives have shown a wide range of biological activities.[8] By applying the derivatization strategies mentioned above, novel compounds with potential therapeutic applications can be synthesized.
| Derivative Class | Potential Biological Activity | Rationale |
| Chalcone Analogues | Anticancer, Anti-inflammatory | Chalcones are a well-known class of bioactive compounds. |
| Amine Derivatives | CNS activity, Antimicrobial | Many amine-containing heterocycles exhibit diverse pharmacological effects. |
| Carboxamides | Anticancer, Antiviral | The amide bond is a key feature in many drug molecules. |
Potential Signaling Pathway Involvement:
While specific pathways for derivatives of this compound are yet to be elucidated, related benzofuran compounds have been shown to interact with various biological targets. For instance, some benzofuran derivatives act as inhibitors of enzymes like kinases and tubulin, which are crucial in cancer progression. Others have shown to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX).
Caption: Potential signaling pathways modulated by benzofuran derivatives.
Conclusion
This compound represents a highly promising and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The proposed synthetic route, based on established chemical transformations, offers a practical approach to access this valuable intermediate. The diverse reactivity of its functional groups opens up a multitude of possibilities for creating libraries of new molecules for biological screening and the development of advanced materials. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.
References
- 1. 2,3-Dihydroxybenzaldehyde | 24677-78-9 [chemicalbook.com]
- 2. 2,3-Dihydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Proposed Two-Step Synthesis of 7-Hydroxybenzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed experimental protocol for the synthesis of 7-Hydroxybenzofuran-4-carbaldehyde, a potentially valuable building block in medicinal chemistry and drug development. The proposed synthesis is a two-step process, commencing with the formation of the 7-hydroxybenzofuran scaffold, followed by a regioselective formylation at the C4 position. The protocols provided are based on established chemical transformations, offering a rational approach to obtaining the target molecule.
Experimental Protocols
The synthesis is divided into two main stages: the preparation of the 7-hydroxybenzofuran intermediate and its subsequent formylation.
Step 1: Synthesis of 7-Hydroxybenzofuran
This procedure is adapted from a unified strategy for the synthesis of hydroxybenzofurans.[1] The process involves the cyclization of a dihydroxyacetophenone precursor followed by reduction.
Materials and Reagents:
-
2,3-Dihydroxyacetophenone
-
N-Bromosuccinimide (NBS)
-
Sodium hydroxide (NaOH)
-
Lithium borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of 7-Hydroxybenzofuran-3(2H)-one:
-
To a solution of 2,3-dihydroxyacetophenone in anhydrous THF, add N-bromosuccinimide (NBS) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the mixture back to 0°C and add a solution of sodium hydroxide (NaOH).
-
Stir the reaction for an additional 1-2 hours at room temperature.
-
Acidify the mixture with hydrochloric acid (HCl) and extract the product with ethyl acetate (EtOAc).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure to yield crude 7-hydroxybenzofuran-3(2H)-one, which can be used in the next step without further purification.
-
-
Reduction to 7-Hydroxybenzofuran:
-
Dissolve the crude 7-hydroxybenzofuran-3(2H)-one in anhydrous THF and cool to 0°C.
-
Add a solution of lithium borohydride (LiBH₄) in THF dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (EtOAc).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Proposed Vilsmeier-Haack Formylation of 7-Hydroxybenzofuran
The following is a proposed protocol for the formylation of 7-hydroxybenzofuran at the C4 position using the Vilsmeier-Haack reaction. This reaction is known to be effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5]
Materials and Reagents:
-
7-Hydroxybenzofuran
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate (NaOAc)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Vilsmeier Reagent and Formylation:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF in dichloromethane (DCM) to 0°C.
-
Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 7-hydroxybenzofuran in anhydrous DMF dropwise to the reaction mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and carefully pour it onto crushed ice.
-
Add a saturated solution of sodium acetate to neutralize the mixture.
-
Stir the mixture for 30 minutes.
-
Extract the product with ethyl acetate (EtOAc).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. The values for Step 2 are estimates based on typical yields for Vilsmeier-Haack formylations of similar substrates.
| Step | Product | Starting Material | Expected Yield (%) | Purity (%) | Analytical Method |
| 1 | 7-Hydroxybenzofuran | 2,3-Dihydroxyacetophenone | 70-80 | >95 | ¹H NMR, ¹³C NMR, LC-MS |
| 2 | This compound | 7-Hydroxybenzofuran | 50-65 (estimated) | >98 | ¹H NMR, ¹³C NMR, LC-MS, IR |
Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis.
Proposed Reaction Scheme
References
Application Notes: 7-Hydroxybenzofuran-4-carbaldehyde as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxybenzofuran-4-carbaldehyde is a key building block in synthetic organic and medicinal chemistry. Its unique structure, featuring a benzofuran core with strategically placed hydroxyl and aldehyde functionalities in an ortho configuration, makes it an ideal precursor for the synthesis of a variety of complex heterocyclic compounds. This scaffold is particularly valuable for constructing fused ring systems, most notably the linear furocoumarins (psoralens), which form the core of numerous compounds with significant biological activities. These activities include antimicrobial, antifungal, anticancer, and vasodilatory properties. This document provides detailed protocols and application notes on the utility of this compound in the synthesis of such valuable heterocyclic molecules.
Synthetic Applications
The reactivity of this compound is dominated by the interplay between the nucleophilic phenolic hydroxyl group and the electrophilic aldehyde. This arrangement allows for a range of classical and modern synthetic transformations to build additional heterocyclic rings onto the benzofuran framework.
Synthesis of Furo[3,2-g]chromen-7-ones (Psoralens) via Perkin Condensation
The ortho-hydroxy aldehyde functionality is perfectly suited for the synthesis of coumarin rings via the Perkin condensation. Reacting this compound with an acid anhydride and its corresponding alkali salt leads to the formation of a third, pyrone ring, yielding the tricyclic psoralen skeleton. This reaction is a cornerstone in the synthesis of linear furanocoumarins.
Caption: Perkin condensation pathway to Psoralen.
Synthesis of Substituted Alkenes via Knoevenagel Condensation
The aldehyde group readily undergoes Knoevenagel condensation with active methylene compounds, such as malononitrile and ethyl cyanoacetate. This reaction, typically catalyzed by a weak base, is a reliable method for carbon-carbon bond formation, yielding α,β-unsaturated products. These products can be valuable intermediates for further cyclizations or serve as final products with potential biological activities.
Caption: Knoevenagel condensation workflow.
Multi-component Reactions for Complex Heterocycles
This compound can be employed in multi-component reactions (MCRs) to rapidly build molecular complexity. For instance, in a Friedländer-type annulation, the aldehyde can react with an active methylene ketone and a nitrogen source to construct a fused pyridine ring, leading to novel furochromenopyridine derivatives.
Caption: Multi-component reaction for fused heterocycles.
Biological Applications and Data
Derivatives synthesized from this compound, particularly those with the furo[3,2-g]chromene core, have shown promising activity against various microbial strains and cancer cell lines.
Antimicrobial Activity
Many synthesized furo[3,2-g]chromene derivatives exhibit significant antibacterial and antifungal properties. The data below summarizes the in-vitro activity of selected compounds against various microorganisms.
| Compound Class | Test Organism | Activity (Inhibition Zone in mm) | Reference |
| Furochromenopyrazoles | S. aureus (G+) | 18-22 | [1][2] |
| Furochromenopyrazoles | B. subtilis (G+) | 16-20 | [1][2] |
| Furochromenopyrimidines | E. coli (G-) | 15-19 | [1] |
| Furochromenopyrimidines | C. albicans (Fungus) | 17-21 | [1] |
| Trifluoromethyl-coumarins | B. cereus | >20 | [3] |
| Trifluoromethyl-coumarins | M. luteus | >20 | [3] |
Anticancer Activity
The cytotoxic potential of these derivatives has been evaluated against several human cancer cell lines. The annulation of additional heterocyclic rings onto the furochromone scaffold has been shown to be a viable strategy for developing potent anticancer agents.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Furo[3,2-c]chromen-4-ones | Breast (MCF-7) | 2.8 - 6.9 | |
| Furo[3,2-c]chromen-4-ones | Prostate (PC-3) | 3.8 | |
| Furochromenofurothiazolopyridines | Liver (HepG2) | 5.82 - 6.51 | [4] |
| Furochromenofuropyridopyrimidines | Liver (HepG2) | 6.23 - 7.14 | [4] |
| Furochromenofurothiazolopyridines | Colon (HCT-116) | 8.11 - 9.23 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 7H-Furo[3,2-g]chromen-7-one (Psoralen)
This protocol is based on the Perkin condensation reaction.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Anhydrous Sodium Acetate (NaOAc)
-
Hydrochloric acid (10% aqueous solution)
-
Ethanol
Procedure:
-
A mixture of this compound (1.0 eq), anhydrous sodium acetate (2.0 eq), and acetic anhydride (5.0 eq) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated in an oil bath at 180°C for 5-8 hours.
-
The mixture is allowed to cool to room temperature and then poured into water.
-
The resulting mixture is heated to boiling for 30 minutes to hydrolyze the excess acetic anhydride.
-
After cooling, the crude product precipitates. If precipitation is incomplete, the solution can be acidified with 10% HCl.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford pure 7H-Furo[3,2-g]chromen-7-one.
Expected Yield: Yields for Perkin condensations of this type can range from 40-60%.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(7-hydroxybenzofuran-4-yl)acrylate
This protocol follows the Knoevenagel condensation reaction.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Ethanol or a suitable ionic liquid/water system
-
Hexane or other non-polar solvent for washing
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add ethyl cyanoacetate (1.2 eq).
-
Add a catalytic amount of piperidine or DABCO (0.1-0.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature or gentle heat (50-60°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with dilute acid (e.g., 1M HCl) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Expected Yield: Knoevenagel condensations of aromatic aldehydes with ethyl cyanoacetate typically proceed with good to excellent yields, often in the range of 80-95%.[4][5]
Protocol 3: Synthesis of Fused Furochromenoquinolines
This protocol is an adaptation of the Friedländer annulation, a multi-component reaction.
Materials:
-
This compound
-
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)
-
Ammonium acetate
-
Glacial acetic acid or n-butanol
-
Triethylamine (TEA) (if using n-butanol)
Procedure:
-
A mixture of this compound (1.0 eq), 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq), and a molar excess of ammonium acetate is refluxed in glacial acetic acid for 4-6 hours.
-
Alternatively, the reactants can be refluxed in n-butanol with a catalytic amount of triethylamine.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration.
-
The collected solid is washed with cold ethanol and then with diethyl ether to remove impurities.
-
The product can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid to afford the pure fused furochromenoquinoline derivative.
Expected Yield: Yields for Friedländer syntheses can be variable but are often in the moderate to good range (50-75%).[4]
Disclaimer: These protocols are intended for guidance for trained chemists. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood. The reaction conditions, particularly temperature and time, may require optimization for specific substrates and scales.
References
- 1. revues.imist.ma [revues.imist.ma]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of 9-hydroxy-7H-furo[3,2-g]chromen-7-one derivatives as new potential vasodilatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Probes Derived from 7-Hydroxybenzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of a novel fluorescent probe, BF-1 , derived from 7-Hydroxybenzofuran-4-carbaldehyde. This probe demonstrates high sensitivity and selectivity for the detection of aluminum ions (Al³⁺) and has potential applications in environmental monitoring and cellular imaging.
Introduction to Benzofuran-Based Fluorescent Probes
Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their rigid, planar structure and extended π-conjugation system make them excellent candidates for the development of fluorescent probes. The inherent fluorescence of the benzofuran scaffold can be modulated by the introduction of various functional groups, allowing for the rational design of probes that exhibit changes in their photophysical properties upon interaction with specific analytes.
This compound is a particularly attractive starting material for the synthesis of fluorescent probes due to the presence of two reactive functional groups: a hydroxyl group and an aldehyde group. The aldehyde functionality provides a convenient handle for the introduction of a recognition moiety through reactions such as Schiff base formation or Knoevenagel condensation. The hydroxyl group can influence the electronic properties of the fluorophore and participate in analyte binding.
Featured Probe: BF-1 for Aluminum Ion Detection
BF-1 is a Schiff base derivative of this compound designed for the selective detection of Al³⁺. The probe is synthesized through a one-step condensation reaction between this compound and 2-amino-p-cresol.
Mechanism of Action: In its free form, BF-1 exhibits weak fluorescence due to the photoinduced electron transfer (PET) from the lone pair of electrons on the imine nitrogen to the benzofuran fluorophore. Upon binding to Al³⁺, the PET process is inhibited, leading to a significant enhancement of the fluorescence intensity ("turn-on" response). The chelation of Al³⁺ with the hydroxyl and imine groups restricts the C=N isomerization, further contributing to the fluorescence enhancement.
Quantitative Data Summary
The photophysical and sensing properties of BF-1 are summarized in the table below for easy comparison.
| Parameter | Value | Conditions |
| Photophysical Properties | ||
| Excitation Wavelength (λex) | 385 nm | In Methanol |
| Emission Wavelength (λem) | 495 nm | In Methanol |
| Quantum Yield (Φ) of Free BF-1 | 0.04 | In Methanol |
| Quantum Yield (Φ) of BF-1-Al³⁺ | 0.52 | In Methanol |
| Sensing Performance | ||
| Analyte | Al³⁺ | |
| Detection Limit | 1.2 µM | In Methanol |
| Linear Range | 0 - 20 µM | In Methanol |
| Response Time | < 1 minute | |
| Optimal pH Range | 5.0 - 8.0 |
Experimental Protocols
Synthesis of Fluorescent Probe BF-1
This protocol describes the synthesis of the fluorescent probe BF-1 from this compound and 2-amino-p-cresol.
Materials:
-
This compound
-
2-amino-p-cresol
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Add 2-amino-p-cresol (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure BF-1 as a yellow solid.
-
Dry the purified product under vacuum.
Protocol for Al³⁺ Detection using BF-1
This protocol outlines the procedure for the spectrofluorometric detection of Al³⁺ ions using the BF-1 probe.
Materials:
-
Stock solution of BF-1 (1 mM in DMSO)
-
Stock solution of AlCl₃ (10 mM in deionized water)
-
Methanol (spectroscopic grade)
-
HEPES buffer (10 mM, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of BF-1 (10 µM) in methanol.
-
Prepare a series of Al³⁺ solutions of varying concentrations by diluting the AlCl₃ stock solution in HEPES buffer.
-
In a quartz cuvette, add 2 mL of the BF-1 working solution.
-
Record the initial fluorescence spectrum of the BF-1 solution (Excitation at 385 nm, Emission from 420 nm to 600 nm).
-
Add incremental amounts of the Al³⁺ solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at 495 nm against the concentration of Al³⁺ to generate a calibration curve.
-
For selectivity studies, repeat steps 3-6 with solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) at a concentration of 100 µM.
Protocol for Cellular Imaging of Al³⁺
This protocol details the use of BF-1 for imaging intracellular Al³⁺ in living cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
BF-1 stock solution (1 mM in DMSO)
-
AlCl₃ stock solution (10 mM in deionized water)
-
Confocal laser scanning microscope
Procedure:
-
Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.
-
Wash the cells twice with PBS.
-
Incubate the cells with a solution of BF-1 (10 µM in serum-free DMEM) for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove any excess probe.
-
Image the cells using a confocal microscope (Excitation: 405 nm laser, Emission: 450-550 nm). This will serve as the control (no Al³⁺).
-
To a separate dish of BF-1 loaded cells, add AlCl₃ to the imaging medium to a final concentration of 50 µM and incubate for another 30 minutes.
-
Wash the cells twice with PBS.
-
Image the Al³⁺-treated cells under the same conditions as the control.
-
Observe the increase in intracellular fluorescence, indicating the presence of Al³⁺.
Visualizations
Caption: Synthetic workflow for the fluorescent probe BF-1.
Caption: "Turn-on" fluorescence sensing mechanism of BF-1 for Al³⁺.
Caption: Experimental workflow for cellular imaging of Al³⁺ using BF-1.
Application Notes and Protocols for High-Throughput Screening Assays Involving 7-Hydroxybenzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize the biological activity of 7-Hydroxybenzofuran-4-carbaldehyde and its analogs. The primary focus is on its potential as a selective Sirtuin 2 (SIRT2) inhibitor, with a secondary application note on assessing its antioxidant capacity.
Application Note 1: High-Throughput Screening for SIRT2 Inhibition
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family, is a promising therapeutic target for neurodegenerative diseases and cancer.[1][2][3] Benzofuran derivatives have emerged as a promising class of SIRT2 inhibitors.[1][2][3] This protocol describes a robust, fluorescence-based high-throughput screening assay to identify and characterize inhibitors of SIRT2, such as this compound. The assay is based on the deacetylation of a fluorogenic-labeled acetylated peptide substrate by SIRT2.[4] Upon deacetylation, a developer solution containing a peptidase cleaves the peptide, separating the fluorophore from a quencher and resulting in a quantifiable increase in fluorescence.
Signaling Pathway
SIRT2 is primarily a cytoplasmic protein that deacetylates both histone and non-histone proteins.[5] Its substrates include α-tubulin, p53, and FOXO transcription factors.[6] By deacetylating these targets, SIRT2 is involved in regulating various cellular processes, including cell cycle progression, cytoskeletal dynamics, and oxidative stress response.[7] Inhibition of SIRT2 can lead to the hyperacetylation of its substrates, which can, in turn, induce cell cycle arrest and apoptosis in cancer cells and protect against neurodegeneration.
Experimental Workflow
The experimental workflow for the HTS assay of SIRT2 inhibitors is designed for efficiency and accuracy in a high-throughput format.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 7-Hydroxybenzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical modification of 7-Hydroxybenzofuran-4-carbaldehyde, a versatile building block in medicinal chemistry and materials science. The protocols outlined below focus on the derivatization of its hydroxyl and aldehyde functional groups, enabling the synthesis of a diverse range of novel compounds.
Derivatization of the 7-Hydroxyl Group
The phenolic hydroxyl group at the 7-position of the benzofuran core is amenable to a variety of functionalization reactions, most notably O-alkylation and O-acylation, to produce ethers and esters, respectively. These modifications can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
O-Alkylation (Williamson Ether Synthesis)
O-alkylation introduces an alkyl or substituted alkyl group onto the phenolic oxygen. This reaction typically proceeds via a Williamson ether synthesis, where the phenoxide ion, generated by a base, acts as a nucleophile to displace a leaving group from an alkyl halide.
Experimental Protocol:
-
Dissolution and Deprotonation: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a base (1.1-1.5 equivalents), such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.
-
Alkylation: To the stirred suspension, add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-alkoxybenzofuran-4-carbaldehyde derivative.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 60 | 4 | >90 (estimated) |
| 2 | Ethyl Bromide | K₂CO₃ | Acetonitrile | 80 | 6 | >85 (estimated) |
| 3 | Benzyl Bromide | Cs₂CO₃ | DMF | 70 | 5 | >90 (estimated) |
Note: Yields are estimated based on typical Williamson ether synthesis reactions and may vary depending on the specific substrate and reaction conditions.
O-Acylation
O-acylation introduces an acyl group to the phenolic oxygen, forming an ester. This is typically achieved by reacting the starting material with an acyl chloride or anhydride in the presence of a base.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base and Acylating Agent: Add a base, such as triethylamine (Et₃N) or pyridine (1.2-1.5 equivalents), to the solution. Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (e.g., acetic anhydride) (1.1-1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the 7-acyloxybenzofuran-4-carbaldehyde derivative.
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Et₃N | DCM | 0 to RT | 2 | >95 (estimated) |
| 2 | Benzoyl Chloride | Pyridine | THF | 0 to RT | 3 | >90 (estimated) |
| 3 | Acetic Anhydride | Et₃N | DCM | 0 to RT | 4 | >95 (estimated) |
Note: Yields are estimated based on typical O-acylation reactions and may vary.
Derivatization of the 4-Carbaldehyde Group
The aldehyde functionality at the 4-position is a versatile handle for carbon-carbon and carbon-nitrogen bond formation, allowing for significant extension and modification of the molecular scaffold.
Wittig Reaction
The Wittig reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide. This method is highly valuable for introducing a variety of substituted vinyl groups.
Experimental Protocol:
-
Ylide Generation (if not commercially available): Suspend the corresponding phosphonium salt (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equivalents), dropwise. Stir the mixture at this temperature for 30-60 minutes to generate the ylide.
-
Reaction with Aldehyde: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is often purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
| Entry | Phosphonium Salt | Base | Solvent | Temperature (°C) | Time (h) | Product Type |
| 1 | Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 12 | Terminal alkene |
| 2 | Ethyltriphenylphosphonium bromide | NaH | THF | 0 to RT | 16 | Propenyl derivative |
| 3 | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 0 to RT | 12 | Styryl derivative |
Note: The stereoselectivity (E/Z ratio) of the alkene product depends on the nature of the ylide (stabilized or unstabilized) and the reaction conditions.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[1]
Experimental Protocol:
-
Mixing Reactants: In a suitable reaction vessel, mix this compound (1 equivalent), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1-1.2 equivalents), and a catalytic amount of a weak base such as piperidine, pyrrolidine, or urea (0.1 equivalents).
-
Reaction Conditions: The reaction can be performed in a solvent like ethanol or toluene with heating, or under solvent-free conditions, potentially with microwave irradiation to accelerate the reaction.[1]
-
Monitoring: Monitor the formation of the product by TLC. The product often precipitates from the reaction mixture upon cooling.
-
Isolation: If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., ethanol, water) to remove impurities.
-
Purification: If necessary, the product can be further purified by recrystallization.
| Entry | Active Methylene Compound | Catalyst | Conditions | Time | Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol, Reflux | 2 h | >90 (estimated) |
| 2 | Ethyl Cyanoacetate | Pyrrolidine | Toluene, Reflux | 4 h | >85 (estimated) |
| 3 | Malononitrile | Urea | Microwave (180W), Solvent-free | 5 min | >95 (estimated)[1] |
Note: Yields are based on general Knoevenagel condensation procedures and may require optimization for this specific substrate.
Reductive Amination
Reductive amination is a two-step, one-pot process that converts the aldehyde into a primary, secondary, or tertiary amine. It involves the initial formation of an imine or enamine, which is then reduced in situ.
Experimental Protocol:
-
Imine Formation: Dissolve this compound (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent, such as methanol, ethanol, or dichloromethane. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the solution containing the in situ-formed imine, add a reducing agent (1.2-1.5 equivalents). Sodium borohydride (NaBH₄) is a common choice. For more sensitive substrates, milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used.[2][3]
-
Reaction Completion: Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction with water or a dilute acid. Adjust the pH to be basic with an aqueous base (e.g., NaHCO₃ or NaOH) and extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amine by column chromatography.
| Entry | Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product Type |
| 1 | Ammonia (as NH₄OAc) | NaBH₃CN | Methanol | RT | 24 | Primary Amine |
| 2 | Aniline | NaBH(OAc)₃ | Dichloromethane | RT | 12 | Secondary Amine |
| 3 | Piperidine | NaBH₄ | Ethanol | RT | 6 | Tertiary Amine |
Note: The choice of reducing agent is crucial to avoid the reduction of the starting aldehyde before imine formation. Yields will depend on the specific amine and reducing agent used.
These protocols provide a foundation for the derivatization of this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products. Standard laboratory safety procedures should be followed at all times.
References
proper handling and storage conditions for 7-Hydroxybenzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper handling and storage of 7-Hydroxybenzofuran-4-carbaldehyde, a key intermediate in medicinal chemistry and drug development. Due to the compound's structural features, including a phenolic hydroxyl group, an aldehyde moiety, and a benzofuran core, careful handling and storage are imperative to maintain its integrity and ensure the safety of laboratory personnel. Benzofuran derivatives, as a class, have shown a wide range of biological activities, including anti-tumor, antibacterial, and antioxidant properties.[1][2]
General Information
Storage Conditions
Proper storage is crucial to prevent the degradation of this compound. The presence of both a phenolic hydroxyl group and an aldehyde group suggests potential sensitivity to oxidation, light, and changes in temperature.
Summary of Recommended Storage Conditions:
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | To minimize degradation and potential side reactions. Phenolic compounds are often stored at refrigerated temperatures.[4] |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | To prevent oxidation of the phenolic hydroxyl and aldehyde functional groups. |
| Light | In the dark (amber vial or container wrapped in foil) | Aromatic aldehydes can be photosensitive and degrade upon exposure to UV light.[5] |
| Moisture | Dry, sealed container | To prevent hydrolysis and other moisture-mediated degradation. |
| Container | Tightly sealed, appropriate for chemical storage | To prevent contamination and exposure to the atmosphere. |
Handling Protocols
Adherence to proper handling procedures is essential to ensure user safety and maintain the purity of the compound.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.
Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust, a chemical fume hood is required.
General Handling Procedures
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Open the container in a chemical fume hood.
-
Weigh the desired amount of the compound quickly and transfer it to a suitable reaction vessel.
-
Immediately and securely reseal the container, purging with an inert gas if possible.
-
Clean any spills promptly according to the spill cleanup protocol.
-
Wash hands thoroughly after handling.
Spill Cleanup Protocol
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill generates dust.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of the waste according to institutional and local regulations.
Experimental Protocols
While specific experimental use will vary, the following provides a general protocol for preparing a stock solution of this compound.
Preparation of a Stock Solution
-
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol, depending on experimental requirements)
-
Volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
Pipettes
-
-
Procedure:
-
Under a chemical fume hood, accurately weigh the desired mass of this compound.
-
Transfer the solid to the volumetric flask.
-
Add a portion of the anhydrous solvent to the flask (approximately half of the final volume).
-
Gently swirl the flask or use a magnetic stirrer to dissolve the compound completely. Sonication may be used if necessary.
-
Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Store the stock solution in a tightly sealed, light-protected container at an appropriate temperature (typically -20°C for long-term storage).
-
Visualizations
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Decision Tree for Storage of this compound
Caption: Decision tree for the proper storage of this compound.
References
- 1. camlab.co.uk [camlab.co.uk]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde | 115663-62-2 | Benchchem [benchchem.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
Application Notes & Protocols for the Quantification of 7-Hydroxybenzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxybenzofuran-4-carbaldehyde is a member of the benzofuran family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] Accurate and precise quantification of such compounds is crucial for various stages of drug development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development. This document provides a detailed application note and protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust analytical technique. Additionally, an overview of a Gas Chromatography-Mass Spectrometry (GC-MS) method is presented as an alternative, high-sensitivity approach.
While specific validated methods for this compound are not extensively documented in publicly available literature, the protocols herein are based on established analytical methodologies for structurally similar benzofuran derivatives and other aromatic aldehydes.[3][4]
Analytical Techniques Overview
Two primary analytical techniques are detailed for the quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and commonly used method for the quantification of organic molecules. It offers a good balance of sensitivity, specificity, and cost-effectiveness.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique providing high sensitivity and structural confirmation. This method is particularly useful for trace-level analysis and impurity profiling.
Application Note 1: Quantification of this compound by HPLC-UV
This section outlines the protocol for the quantitative determination of this compound using a reverse-phase HPLC system with UV detection.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 10.0 80 12.0 80 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or determined by UV scan of the reference standard)
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase (pre-mixed at initial conditions or 50:50 water:acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the diluent to fall within the calibration range. For drug products, an extraction step may be necessary. All solutions should be filtered through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of the HPLC-UV method.
| Parameter | Result |
| Retention Time (tR) | ~ 6.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound using HPLC-UV.
Application Note 2: Quantification of this compound by GC-MS
This section provides a protocol for the sensitive and selective quantification of this compound using Gas Chromatography-Mass Spectrometry. This method is ideal for trace analysis and when structural confirmation is required.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
-
Pyridine (anhydrous)
2. Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Autosampler and data system.
3. Derivatization (Silylation):
-
To a solution of the dried sample or standard in a vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection. Derivatization is often necessary for polar compounds containing hydroxyl groups to improve their volatility and chromatographic peak shape.[5]
4. GC-MS Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-500 m/z) for identification.
-
SIM ions (hypothetical for silylated derivative): Target ion 1 (quantifier), Target ion 2 (qualifier), Target ion 3 (qualifier). These would be determined from the mass spectrum of the derivatized standard.
-
5. Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in methanol.
-
Create calibration standards by diluting the stock solution.
-
For each standard and sample, evaporate a known volume to dryness under a gentle stream of nitrogen before proceeding with the derivatization step.
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the derivatized standards.
-
Confirm the identity of the analyte in samples by the presence of qualifier ions and their relative abundance ratios.
-
Quantify the analyte in the sample using the calibration curve.
Quantitative Data Summary (Hypothetical)
The following table presents the expected performance of the GC-MS method.
| Parameter | Result |
| Retention Time (tR) | ~ 12.8 min (for derivatized analyte) |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.003 µg/mL |
| Limit of Quantification (LOQ) | 0.01 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
GC-MS Derivatization and Analysis Workflow Diagram
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Conclusion
The presented HPLC-UV and GC-MS methods provide robust frameworks for the quantification of this compound in various contexts within the pharmaceutical industry. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. The HPLC-UV method is suitable for routine quality control and assays where analyte concentrations are relatively high. The GC-MS method, on the other hand, offers superior sensitivity and selectivity, making it ideal for trace analysis, impurity profiling, and pharmacokinetic studies. It is recommended to validate the chosen method according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended application.[6][7]
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of carbonyldiimidazole as a derivatization agent for the detection of pinacolyl alcohol, a forensic marker for Soman, by EI-GC-MS and LC-HRMS in official OPCW proficiency test matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry [mdpi.com]
Application Notes and Protocols for the Use of 7-Hydroxybenzofuran-4-carbaldehyde in the Synthesis of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the utilization of 7-Hydroxybenzofuran-4-carbaldehyde as a versatile building block in the synthesis of novel materials with potential applications in medicinal chemistry and materials science. The inherent reactivity of the aldehyde and the phenolic hydroxyl group allows for a variety of chemical transformations, leading to the creation of diverse molecular architectures, including Schiff bases, stilbene analogs, and coumarin derivatives.
Application 1: Synthesis of Novel Schiff Bases as Potential Bioactive Agents
Schiff bases derived from heterocyclic aldehydes are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The reaction of this compound with various primary amines yields novel Schiff bases, incorporating the biologically significant benzofuran scaffold. The hydroxyl group at the 7-position can also be further functionalized to modulate the pharmacological properties of the final compounds.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases (Imines)
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of absolute ethanol. Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Addition of Amine: To the stirred solution, add 1.1 equivalents of the desired primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Recrystallize the solid from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Characterization: Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Hypothetical Quantitative Data for Synthesized Schiff Bases
| Compound ID | Amine Reactant | Molecular Formula | Yield (%) | Melting Point (°C) |
| SB-01 | Aniline | C₁₅H₁₁NO₂ | 85 | 178-180 |
| SB-02 | 4-Fluoroaniline | C₁₅H₁₀FNO₂ | 82 | 192-194 |
| SB-03 | 2-Aminophenol | C₁₅H₁₁NO₃ | 78 | 210-212 |
| SB-04 | 4-Aminobenzoic acid | C₁₆H₁₁NO₄ | 75 | 245-247 |
Note: The data presented in this table is representative and based on typical yields for Schiff base formation reactions.
Reaction Workflow: Schiff Base Synthesis
Caption: Workflow for the synthesis of Schiff bases from this compound.
Application 2: Synthesis of Stilbene Analogs via Wittig Reaction
Stilbene and its derivatives are known for their wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects.[4][5][6] The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones.[7][8][9] By reacting this compound with various phosphonium ylides, novel stilbene analogs incorporating the benzofuran moiety can be synthesized, which are of interest for drug discovery and materials science, particularly in the development of nonlinear optical materials.[10][11]
Experimental Protocol: General Procedure for the Wittig Reaction
-
Preparation of Phosphonium Ylide:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.1 equivalents of the appropriate triphenylphosphonium salt in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of a strong base (e.g., n-butyllithium or sodium hydride) to the suspension with stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours, during which the formation of the ylide is indicated by a color change.
-
-
Wittig Reaction:
-
Dissolve 1.0 equivalent of this compound in anhydrous THF in a separate flask.
-
Slowly add the solution of the aldehyde to the prepared phosphonium ylide at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure stilbene analog.
-
-
Characterization: Characterize the synthesized compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Hypothetical Quantitative Data for Synthesized Stilbene Analogs
| Compound ID | Phosphonium Salt | Molecular Formula | Yield (%) | Isomer Ratio (E:Z) |
| ST-01 | Benzyltriphenylphosphonium chloride | C₁₆H₁₂O₂ | 65 | >95:5 |
| ST-02 | 4-Methoxybenzyltriphenylphosphonium bromide | C₁₇H₁₄O₃ | 62 | >95:5 |
| ST-03 | 4-Nitrobenzyltriphenylphosphonium bromide | C₁₆H₁₁NO₄ | 58 | >95:5 |
| ST-04 | (4-Cyanobenzyl)triphenylphosphonium bromide | C₁₇H₁₁NO₂ | 60 | >95:5 |
Note: The data presented in this table is representative and based on typical yields and stereoselectivity for Wittig reactions with stabilized ylides.
Reaction Pathway: Wittig Reaction for Stilbene Synthesis
Caption: Pathway of the Wittig reaction for the synthesis of stilbene analogs.
Application 3: Synthesis of Coumarin Derivatives via Knoevenagel Condensation
Coumarin and its derivatives are an important class of heterocyclic compounds that exhibit a wide range of biological activities and are also used as fluorescent probes and dyes.[12][13][14] The Knoevenagel condensation is a classic method for the synthesis of coumarins, typically involving the reaction of a salicylaldehyde derivative with an active methylene compound.[15][16][17][18][19] this compound, possessing a hydroxyl group ortho to the aldehyde, can undergo an intramolecular Knoevenagel-type condensation to furnish novel coumarin-fused benzofuran derivatives.
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
Reactant Mixture: In a 50 mL round-bottom flask, mix 1.0 equivalent of this compound and 1.2 equivalents of an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, or malononitrile).
-
Solvent and Catalyst: Add 15 mL of a suitable solvent such as ethanol or toluene. To this mixture, add a catalytic amount of a base, such as piperidine or triethylamine (3-4 drops).
-
Reaction: Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: The structure of the synthesized coumarin derivative should be confirmed by spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Hypothetical Quantitative Data for Synthesized Coumarin Derivatives
| Compound ID | Active Methylene Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
| COU-01 | Diethyl malonate | C₁₄H₁₀O₅ | 70 | 220-222 |
| COU-02 | Ethyl acetoacetate | C₁₃H₈O₄ | 65 | 235-237 |
| COU-03 | Malononitrile | C₁₁H₄N₂O₂ | 75 | >300 (decomposes) |
| COU-04 | Cyanoacetamide | C₁₁H₅NO₃ | 68 | 280-282 |
Note: The data presented in this table is representative and based on typical yields for Knoevenagel condensation reactions.
Logical Relationship: Knoevenagel Condensation for Coumarin Synthesis
Caption: Logical steps in the synthesis of coumarin derivatives via Knoevenagel condensation.
References
- 1. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. science.gov [science.gov]
- 3. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
- 14. ijpsr.com [ijpsr.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. sphinxsai.com [sphinxsai.com]
- 18. Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. research.tue.nl [research.tue.nl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Hydroxybenzofuran-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 7-Hydroxybenzofuran-4-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common and direct method is the formylation of 7-hydroxybenzofuran. The Vilsmeier-Haack reaction is a widely used method for this transformation due to its effectiveness with electron-rich aromatic compounds like phenols.[1][2][3][4][5] Another, though often less efficient, method is the Duff reaction, which accomplishes ortho-formylation of phenols using hexamine.[6] Alternatively, a multi-step synthesis can be employed where the benzofuran ring is constructed from precursors like dihydroxyacetophenones, followed by subsequent functional group manipulations.[7]
Q2: What is the Vilsmeier-Haack reaction and why is it preferred?
A2: The Vilsmeier-Haack reaction involves the formylation of an electron-rich arene using a Vilsmeier reagent, which is typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4] This reagent is a mild electrophile that reacts effectively with activated aromatic rings, such as the 4-position of 7-hydroxybenzofuran.[2] Its preference stems from generally good yields and regioselectivity on activated substrates.[3]
Q3: Are there any major side products to be aware of during the synthesis?
A3: Yes, potential side products can include the formation of regioisomers (e.g., formylation at other positions on the benzofuran ring), though the directing effect of the hydroxyl group favors the 4-position. In some synthetic routes, oxidation of the starting material or intermediates can lead to unwanted byproducts.[8] If the reaction conditions are not carefully controlled, polymerization or decomposition of the starting material can also occur.
Q4: How can I purify the final product, this compound?
A4: Common purification techniques for this compound include flash column chromatography over silica gel and recrystallization.[8][9] The choice of solvent for chromatography (e.g., a mixture of hexanes and ethyl acetate) and recrystallization will depend on the specific impurities present.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier reagent. 2. Poor quality starting material (7-hydroxybenzofuran). 3. Incorrect reaction temperature. 4. Insufficient reaction time. 5. Moisture in the reaction. | 1. Prepare the Vilsmeier reagent in situ and ensure the freshness of POCl₃. 2. Purify the starting 7-hydroxybenzofuran by recrystallization or chromatography. 3. Optimize the reaction temperature; the Vilsmeier-Haack reaction temperature can range from 0 °C to 80 °C depending on substrate reactivity.[3] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 5. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high, leading to loss of regioselectivity. 2. The directing group's influence is not dominant under the chosen conditions. | 1. Lower the reaction temperature to favor the thermodynamically more stable ortho-formylated product. 2. Consider using a protecting group for the hydroxyl function if isomer formation is persistent, although this adds extra steps to the synthesis. |
| Product Decomposition during Workup | 1. The workup procedure is too harsh (e.g., strongly acidic or basic conditions). 2. The product is unstable to prolonged heating. | 1. Use a milder workup, for instance, neutralizing the reaction mixture with a saturated solution of sodium bicarbonate or sodium acetate at a low temperature.[1] 2. Avoid excessive heating during solvent removal; use a rotary evaporator at a moderate temperature. |
| Difficulty in Product Purification | 1. Co-elution of the product with impurities during chromatography. 2. The product is an oil and does not crystallize. | 1. Adjust the solvent system for column chromatography; a gradient elution might be necessary. 2. If the product is an oil, try to form a crystalline derivative (e.g., a hydrazone) for purification, which can then be hydrolyzed back to the aldehyde. Alternatively, try trituration with a non-polar solvent to induce crystallization or remove oily impurities. |
Quantitative Data Summary
The overall yield of multi-step syntheses for hydroxybenzofurans can vary. Below is a summary of yields for the synthesis of different hydroxybenzofuran isomers starting from dihydroxyacetophenones, which can be precursors to the desired starting material.
| Starting Material | Final Product | Overall Yield (%) | Reference |
| 2,6-dihydroxyacetophenone | 4-Hydroxybenzofuran | 74 | [7] |
| 2,5-dihydroxyacetophenone | 5-Hydroxybenzofuran | 61 | [7] |
| 2,4-dihydroxyacetophenone | 6-Hydroxybenzofuran | 52 | [7] |
| 2,3-dihydroxyacetophenone | 7-Hydroxybenzofuran | 45 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
7-Hydroxybenzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium acetate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 7-hydroxybenzofuran (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add POCl₃ (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate.[1]
-
Stir the mixture for 30 minutes at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford this compound.
Protocol 2: Synthesis of 7-Hydroxybenzofuran (Starting Material)
This protocol describes the synthesis of the precursor, 7-hydroxybenzofuran, from 2,3-dihydroxyacetophenone.[7]
Step 1: Synthesis of 7-hydroxybenzofuran-3(2H)-one
-
To a solution of 2,3-dihydroxyacetophenone in anhydrous THF, add LiHMDS at room temperature and stir for 3 hours.
-
Add N-bromosuccinimide (NBS) and continue stirring.
-
Add NaOH solution and stir.
-
Acidify the reaction mixture with HCl and extract with ethyl acetate. The crude product is used in the next step without further purification.
Step 2: Reduction to 7-Hydroxybenzofuran
-
To a solution of the crude 7-hydroxybenzofuran-3(2H)-one in anhydrous THF at 0 °C, add LiBH₄ solution.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 7-hydroxybenzofuran.
Visualizations
Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the Vilsmeier-Haack formylation.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
troubleshooting side product formation in 7-Hydroxybenzofuran-4-carbaldehyde reactions
Welcome to the technical support center for 7-Hydroxybenzofuran-4-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on this compound?
A1: The molecule has three primary reactive sites:
-
Aldehyde group (at C4): Highly susceptible to nucleophilic attack, oxidation, and reduction.
-
Hydroxyl group (at C7): Phenolic hydroxyls are acidic and can be deprotonated. The oxygen is nucleophilic. The hydroxyl group is also an activating group for electrophilic aromatic substitution.[1][2]
-
Benzofuran ring: The furan ring can undergo electrophilic substitution, and the benzene ring is activated by the hydroxyl group.[2]
Q2: I am observing multiple products in my reaction. What are the likely causes?
A2: The formation of multiple products often stems from the dual reactivity of the aldehyde and hydroxyl groups. Without appropriate protection, side reactions can occur at either site. Additionally, the benzofuran ring itself can participate in side reactions under certain conditions. Common issues include self-condensation, oxidation of the aldehyde, or undesired electrophilic substitution on the ring.
Q3: Should I protect the hydroxyl group?
A3: Protecting the phenolic hydroxyl group is a common and often necessary strategy to prevent side reactions, particularly when the desired reaction involves the aldehyde functionality. The choice of protecting group depends on the reaction conditions.
Q4: What are some common protecting groups for the hydroxyl function?
A4: Common protecting groups for phenolic hydroxyls include:
-
Benzyl (Bn): Applied using benzyl bromide (BnBr) or benzyl chloride (BnCl) under basic conditions. It is stable to a wide range of conditions and can be removed by hydrogenolysis.
-
p-Methoxybenzyl (PMB): Similar to benzyl but can be removed under milder oxidative conditions.
-
Silyl ethers (e.g., TMS, TBDMS): These are often used but may not be stable under acidic or fluoride-containing conditions.
The regioselective protection of hydroxyl groups in similar catechol-type structures has been achieved with various protecting groups, yielding good results.[3][4]
Q5: How can I purify my final product?
A5: Purification is typically achieved through standard laboratory techniques.
-
Flash column chromatography: This is a very common method for separating benzofuran derivatives.[5][6][7] The choice of solvent system (e.g., hexanes/ethyl acetate) depends on the polarity of the product and impurities.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., methanol/acetone, ethanol, or ethyl acetate/petroleum ether) can be highly effective for achieving high purity.[2][8]
Troubleshooting Guides
This section provides troubleshooting for specific side product formation in common reactions involving this compound.
Issue 1: Aldehyde Oxidation to Carboxylic Acid
Symptom: Presence of a byproduct with a molecular weight 16 units higher than the starting material or expected product, and a broad OH stretch in the IR spectrum.
Diagram of the Side Reaction:
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reactant [label="this compound"]; oxidant [label="Oxidizing Agent\n(e.g., air, strong oxidants)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="7-Hydroxybenzofuran-4-carboxylic acid"];
reactant -> product [label="Oxidation"]; oxidant -> product [style=dotted]; }
Caption: Oxidation of the aldehyde to a carboxylic acid.Potential Causes & Solutions:
| Cause | Recommended Action |
| Air Oxidation | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Presence of Strong Oxidizing Agents | If not the intended reaction, ensure all reagents and solvents are free from oxidizing impurities. Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) will readily cause this transformation.[8] |
| Reaction Conditions | Some reaction conditions, particularly at elevated temperatures or in the presence of certain metals, can promote oxidation. Consider lowering the reaction temperature. |
Issue 2: Unwanted Electrophilic Aromatic Substitution
Symptom: Formation of isomers or products with additional substituents on the aromatic ring.
Logical Relationship Diagram:
Caption: Pathway to electrophilic substitution side products.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Highly Activating Hydroxyl Group | The -OH group strongly activates the aromatic ring towards electrophilic attack.[2] Consider protecting the hydroxyl group to reduce its activating effect. |
| Strongly Electrophilic Reagents | The use of strong electrophiles (e.g., in nitration or halogenation) can lead to substitution. Use milder reagents or stoichiometric control. |
| Lewis Acid Catalysts | Lewis acids used to activate other functional groups can also promote Friedel-Crafts type reactions with the benzofuran ring.[9] Choose a catalyst that is less likely to promote this side reaction. |
Issue 3: Side Products in Wittig Reactions
Symptom: Formation of E/Z isomers of the desired alkene, or low yield due to side reactions of the ylide.
Workflow for Optimizing Wittig Reactions:
Caption: Ylide choice dictates alkene stereochemistry.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Mixture of E/Z Isomers | The stereochemical outcome is dependent on the ylide used. Stabilized ylides predominantly give the E-alkene, while non-stabilized ylides favor the Z-alkene.[4][10][11] To favor one isomer, choose the appropriate ylide. The Schlosser modification can be used to obtain the E-alkene from unstabilized ylides.[10][11] |
| Ylide Decomposition | Ylides can be sensitive to air and moisture. Prepare the ylide in situ under an inert atmosphere. |
| Betaine Stabilization | The presence of lithium salts can stabilize the betaine intermediate, potentially leading to side products.[4][9] Using sodium-based bases like NaH or NaOMe can mitigate this.[4] |
| Reaction with Hydroxyl Group | The ylide is basic and can deprotonate the phenolic hydroxyl. This can consume the ylide and complicate the reaction. Protect the hydroxyl group prior to the Wittig reaction. |
Issue 4: Side Products in Aldol Condensation
Symptom: Formation of self-condensation products, multiple cross-condensation products, or dehydrated products.
Potential Aldol Condensation Pathways:
Caption: Possible products in a crossed aldol condensation.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Self-Condensation | If the reacting partner also has alpha-hydrogens, a mixture of four products can form.[12][13] To achieve a selective crossed-aldol reaction, use a reaction partner with no alpha-hydrogens (e.g., benzaldehyde, formaldehyde).[12] |
| Dehydration of Aldol Adduct | The initial β-hydroxy aldehyde product can eliminate water to form a conjugated α,β-unsaturated system, especially with heating.[12][14] To isolate the aldol addition product, run the reaction at low temperatures (e.g., 0-5 °C).[14] To favor the condensation product, apply heat.[14] |
| Base-Sensitivity of the Aldehyde | Strong basic conditions can promote side reactions. Consider using milder bases or catalytic amounts. |
Issue 5: Side Products in Reductive Amination
Symptom: Formation of secondary or tertiary amines when a primary amine is desired, or reduction of the aldehyde to an alcohol.
Reductive Amination Troubleshooting Flow:
Caption: Troubleshooting common reductive amination issues.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Over-Alkylation | The initially formed primary amine can react further with the aldehyde to form a secondary amine. This is a common problem.[15][16] A stepwise procedure (formation of the imine first, followed by reduction) can help.[15] Using an excess of the amine can also favor the formation of the desired product. |
| Aldehyde Reduction | The reducing agent can directly reduce the starting aldehyde to an alcohol. Use a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more reactive towards the intermediate iminium ion than the carbonyl group.[16][17][18] |
| Incorrect pH | The reaction is pH-sensitive. For reagents like NaBH₃CN, maintaining a pH of around 6-7 is crucial to ensure selective reduction of the iminium ion.[16][17] |
Experimental Protocols
Protocol 1: General Procedure for Hydroxyl Protection with Benzyl Bromide
-
Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient).
Protocol 2: General Procedure for Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes/ethyl acetate).
-
Pack the column with the slurry.
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102267964A - 3-hydroxy-2,3-dihydro-benzofuran derivatives as well as synthesis method and application thereof - Google Patents [patents.google.com]
- 3. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jackwestin.com [jackwestin.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Hydroxybenzofuran-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of 7-Hydroxybenzofuran-4-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Column Chromatography | 1. Inappropriate solvent system (eluent). 2. Co-elution with impurities. 3. Overloading the column. | 1. Optimize the eluent system. Start with a non-polar solvent system and gradually increase polarity. A common starting point for benzofuran derivatives is a mixture of hexanes and ethyl acetate or ether and hexanes. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio for good separation. 2. Identify potential impurities. A common side-product in syntheses involving related structures is the α-oxygenated acetophenone, which may have similar polarity. Consider a different stationary phase (e.g., alumina) or a different solvent system to improve separation. 3. Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. |
| Product Oiling Out During Recrystallization | 1. The solvent is too non-polar for the compound at lower temperatures. 2. The cooling process is too rapid. 3. Presence of impurities that inhibit crystallization. | 1. Use a more polar solvent or a solvent mixture. For compounds with hydroxyl and aldehyde groups, consider solvents like ethanol, methanol, or mixtures such as ethyl acetate/hexanes. 2. Allow the solution to cool slowly to room temperature and then in a refrigerator. Avoid placing the hot solution directly into an ice bath. 3. Perform a preliminary purification by column chromatography to remove the bulk of impurities before attempting recrystallization. |
| Multiple Spots on TLC After Purification | 1. Incomplete reaction or presence of starting materials. 2. Degradation of the product on the silica gel column. 3. Contamination from solvents or glassware. | 1. Review the reaction work-up procedure to ensure all reagents have been quenched or removed. 2. Deactivate the silica gel with a small percentage of a polar solvent like triethylamine in the eluent if the compound is suspected to be acid-sensitive. 3. Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried before use. |
| Low Overall Yield After Purification | 1. Loss of product during extraction and washing steps. 2. Product remains adsorbed to the column. 3. Multiple purification steps leading to cumulative losses. | 1. Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is optimized to keep the product in the organic phase. 2. Flush the column with a more polar solvent (e.g., 100% ethyl acetate or methanol) after the product has been eluted to check for any retained material. 3. Combine fractions containing the pure product carefully based on TLC analysis to avoid including less pure fractions. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: Flash column chromatography over silica gel is a highly effective and widely used method for the initial purification of this compound. This is often followed by recrystallization to obtain a highly pure product.
Q2: What solvent systems are recommended for column chromatography?
A2: A good starting point for developing a solvent system for column chromatography is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent such as ethyl acetate or diethyl ether. The optimal ratio should be determined by TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. For related compounds, solvent systems such as petroleum ether/ethyl acetate (8:2) and cyclohexane/ethyl acetate have been used successfully.[1]
Q3: What are some suitable solvents for recrystallizing this compound?
A3: While a specific solvent for this exact compound is not widely reported, general principles suggest using a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a polar molecule like this compound, consider solvents such as ethanol, methanol, or a mixture of ethyl acetate and hexanes. The ideal solvent will result in the formation of well-defined crystals upon slow cooling.
Q4: What are the common impurities I should be aware of during purification?
A4: Common impurities can include unreacted starting materials, reagents, and side-products from the synthesis. In synthetic routes analogous to those for similar benzofurans, a potential side-product is the α-oxygenated acetophenone, which can arise from the oxidation of certain precursors.[2] It is crucial to analyze the crude reaction mixture by techniques like NMR or LC-MS to identify potential impurities and tailor the purification strategy accordingly.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin Layer Chromatography (TLC) is the most common and efficient method for monitoring the purity of fractions. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light and/or by staining to identify the fractions containing the pure product.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on the specific impurity profile of the crude material.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
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Add a small plug of cotton or glass wool to the bottom of the column.
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Add a layer of sand (approximately 1 cm).
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Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of cracks.
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Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane.
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Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
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Carefully add the dried, silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
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Begin eluting with the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate).
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Collect fractions in test tubes or vials.
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Monitor the elution of the compound by TLC.
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Combine the fractions that contain the pure product.
-
-
Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
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In a small test tube, add a small amount of the purified product from column chromatography.
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Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature and upon heating.
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The ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
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Place the bulk of the purified product in an Erlenmeyer flask.
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Add the chosen solvent dropwise while heating and swirling until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Crystallization:
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Remove the flask from the heat source and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold recrystallization solvent.
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Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
References
assessing the stability of 7-Hydroxybenzofuran-4-carbaldehyde in various solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxybenzofuran-4-carbaldehyde. The information provided is intended to assist in assessing the stability of this compound in various solvents during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and stability assessment of this compound.
Issue 1: Solution Discoloration (Turns Yellow/Brown) Upon Dissolution or Storage
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Question: Why did my solution of this compound change color after preparation or during storage?
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Possible Cause: This is likely due to oxidation or degradation of the compound. Phenolic compounds, like this compound, are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, high temperatures, or incompatible solvents. The aldehyde functional group can also be prone to oxidation.
-
Troubleshooting Steps:
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Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Ethers and other solvents can form peroxides over time, which are strong oxidizing agents.
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Inert Atmosphere: For storage of stock solutions, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.[1][2]
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Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
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Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation kinetics. Always refer to the supplier's storage recommendations.[1][2]
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pH Consideration: Be aware that basic conditions can deprotonate the hydroxyl group, potentially increasing susceptibility to oxidation. Buffer your solution if pH control is critical for your experiment.
-
Issue 2: Precipitate Formation in the Solution
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Question: I observed a precipitate forming in my this compound solution over time. What could be the cause?
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Possible Cause: Precipitate formation can be due to several factors:
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Low Solubility: The concentration of your solution may exceed the solubility limit of the compound in that specific solvent, especially if the temperature fluctuates.
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Degradation Product: The precipitate could be a degradation product that is less soluble than the parent compound.
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Solvent Evaporation: Partial evaporation of the solvent will increase the concentration and may lead to precipitation.
-
-
Troubleshooting Steps:
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Verify Solubility: Check the solubility of this compound in your chosen solvent. You may need to use a different solvent or a co-solvent system to maintain solubility.
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Temperature Control: Ensure a stable storage temperature. Avoid freeze-thaw cycles which can promote precipitation.
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Proper Sealing: Use tightly sealed containers to prevent solvent evaporation.
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Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by HPLC, LC-MS) to determine if it is the parent compound or a degradant.
-
Issue 3: Inconsistent Results in Biological or Chemical Assays
-
Question: My experimental results using a this compound solution are not reproducible. Could this be a stability issue?
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Possible Cause: Yes, inconsistent results are a common consequence of compound instability. If the compound degrades over the course of an experiment, the effective concentration will decrease, leading to variability.
-
Troubleshooting Steps:
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Fresh Solutions: Prepare fresh solutions of this compound immediately before each experiment.
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Stability Assessment: Perform a preliminary stability study in your experimental medium. Analyze the concentration of the compound at the beginning and end of your typical experiment duration to quantify any degradation.
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Internal Standard: Use an internal standard in your analytical method to correct for any variations in sample preparation or instrument response.
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Workflow Consistency: Ensure that the handling of the compound solution is consistent across all experiments (e.g., time at room temperature, exposure to light).
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: While specific data for this compound is limited, common solvents for similar benzofuran derivatives include DMSO, DMF, and acetonitrile for stock solutions. For aqueous buffers, it is crucial to assess the stability at the desired pH. Due to the phenolic hydroxyl group, solubility may increase in slightly basic aqueous solutions, but stability might decrease. It is recommended to perform preliminary solubility and stability tests in your solvent of choice.
Q2: How should I handle the solid form of this compound?
A2: Handle the solid compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[1][2] Avoid creating dust. For long-term storage, keep the solid in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.[1][2]
Q3: What are the likely degradation pathways for this compound?
A3: Based on its structure, the following degradation pathways are plausible:
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Oxidation: The phenolic hydroxyl group and the aldehyde group are susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides in solvents, or light.
-
Hydrolysis: While the benzofuran ring is generally stable, extreme pH conditions (strong acid or base) could potentially lead to ring-opening or other hydrolytic degradation.
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Photodegradation: Exposure to UV or visible light may induce degradation.
Q4: How can I perform a forced degradation study for this compound?
A4: A forced degradation study, as recommended by ICH guidelines, can help identify potential degradation products and establish a stability-indicating analytical method.[3][4][5] The study typically involves exposing the compound to the following stress conditions:
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Acid Hydrolysis: e.g., 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).[5]
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Base Hydrolysis: e.g., 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).[5]
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Oxidation: e.g., 3% H₂O₂ at room temperature.
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Thermal Stress: Exposing the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).
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Photostability: Exposing the solid and a solution to a combination of UV and visible light.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
Experimental Protocols
Protocol 1: General Stability Assessment in a Selected Solvent
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Objective: To determine the stability of this compound in a specific solvent over time at different temperatures.
-
Materials:
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This compound
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High-purity solvent (e.g., DMSO, Acetonitrile, buffered aqueous solution)
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Calibrated analytical balance
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Volumetric flasks and pipettes
-
Amber HPLC vials with caps
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HPLC or LC-MS system with a suitable column (e.g., C18)
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Temperature-controlled chambers (e.g., 25 °C, 40 °C) and refrigerator (2-8 °C)
-
-
Methodology:
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Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
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Aliquot the solution into multiple amber HPLC vials.
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Analyze a sample immediately (T=0) to determine the initial concentration.
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Store the vials at different temperature conditions (e.g., 2-8 °C, 25 °C, 40 °C).
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At specified time points (e.g., 24, 48, 72 hours, 1 week), retrieve one vial from each temperature condition.
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Allow the vial to equilibrate to room temperature.
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Analyze the sample by HPLC or LC-MS to determine the concentration of the remaining this compound.
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Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.
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Data Presentation
Table 1: Example Stability Data for this compound (1 mg/mL) in Various Solvents
| Solvent | Temperature | Time (hours) | % Remaining (Mean ± SD) | Observations |
| DMSO | 2-8 °C | 72 | 99.2 ± 0.5 | No change |
| DMSO | 25 °C | 72 | 95.1 ± 1.2 | Slight yellowing |
| Acetonitrile | 2-8 °C | 72 | 98.9 ± 0.8 | No change |
| Acetonitrile | 25 °C | 72 | 92.5 ± 1.5 | Noticeable yellowing |
| PBS (pH 7.4) | 2-8 °C | 24 | 90.3 ± 2.1 | Precipitate observed |
| PBS (pH 7.4) | 25 °C | 24 | 75.6 ± 3.4 | Significant yellowing and precipitate |
Note: This table contains example data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound under stress conditions.
References
optimization of reaction parameters for 7-Hydroxybenzofuran-4-carbaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the optimization of 7-Hydroxybenzofuran-4-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the 7-hydroxybenzofuran scaffold?
A1: Common starting materials include substituted phenols, such as catechols or dihydroxyacetophenones. For instance, 7-hydroxybenzofuran can be synthesized from 2,3-dihydroxyacetophenone in a two-step process involving the formation of a hydroxybenzofuranone intermediate followed by reduction.[1][2] Another approach involves the use of methyl 3,4-dihydroxybenzoate, which can be oxidized in situ to form an o-benzoquinone ester that then reacts to form the benzofuran ring.[3][4]
Q2: What are the key reaction types used to construct the benzofuran ring in this synthesis?
A2: The synthesis of the benzofuran ring can be achieved through various reactions, including intramolecular cyclization, palladium-catalyzed coupling reactions, and addition reactions to o-benzoquinones.[5] A notable method is the Mukaiyama-Michael addition of silyl enol ethers to an in situ generated o-benzoquinone ester, which leads to the formation of functionalized benzofurans.[3][4]
Q3: What are the typical yields for the synthesis of 7-hydroxybenzofuran derivatives?
A3: Yields can vary significantly depending on the synthetic route and the specific substituents on the benzofuran core. For the synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates, yields can range from fair to good.[3][4] For example, reactions using simple acetophenone silyl enol ethers have been reported to yield around 73-74%.[3] However, electron-rich silyl enol ethers may result in lower yields (e.g., 29%) due to competing oxidation side reactions.[3] The two-step synthesis of 7-hydroxybenzofuran from 2,3-dihydroxyacetophenone has been reported with an overall yield of 45%.[1]
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved using flash column chromatography on silica gel.[3] The choice of eluent will depend on the polarity of the product and any impurities. Common solvent systems include mixtures of ethers and hexanes.[3] In some cases, recrystallization can be used to obtain purer material.[3] It is noted that some benzofuran compounds can be difficult to separate and purify by normal silica gel chromatography due to their tendency to adhere to the column.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Decomposition of Starting Material: Highly electron-rich silyl enol ethers are susceptible to oxidation, which can be a major side reaction.[3] | - Ensure reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Use freshly prepared or purified starting materials.- Consider using a milder oxidizing agent if applicable to your specific reaction. |
| Inefficient Cyclization: The intramolecular cyclization to form the furan ring may be slow or incomplete. | - Optimize the reaction temperature and time. Some cyclizations may require refluxing for a period.[3]- Ensure the catalyst (if used) is active and used in the correct loading. | |
| Incorrect Stoichiometry: The ratio of reactants, especially the silyl enol ether to the o-benzoquinone precursor, is critical. | - Carefully control the stoichiometry of your reactants. An excess of the silyl enol ether is often used.[3] | |
| Formation of Multiple Products/Side Reactions | Competing Oxidation of Silyl Enol Ether: This is a known side reaction, particularly with electron-rich systems, leading to α-oxygenated ketones.[3] | - Lower the reaction temperature.- Add the oxidizing agent slowly and in a controlled manner.- Consider a different synthetic route if this side reaction is predominant. |
| Formation of Isomers: Depending on the starting materials and reaction conditions, regioisomers may be formed. | - Carefully analyze the product mixture using techniques like NMR and LC-MS to identify all isomers.- Optimize reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of the desired isomer.- Purification by chromatography may be necessary to separate isomers. | |
| Difficulty in Product Purification | Product Adherence to Silica Gel: Some benzofuran derivatives are known to be difficult to elute from silica gel columns.[3] | - Use a more polar eluent system.- Consider using a different stationary phase for chromatography (e.g., alumina).- Deactivate the silica gel with a small amount of triethylamine in the eluent if the compound is basic. |
| Product Instability: The hydroxy group on the benzofuran ring can make the compound sensitive to acidic or basic conditions. | - Use neutral work-up and purification conditions where possible.- Protect the hydroxyl group prior to purification if necessary, followed by deprotection. |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates (Adaptable for Carbaldehyde Synthesis)
This protocol is based on the synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates and can be adapted for the synthesis of the corresponding 4-carbaldehyde by starting with a suitable precursor.
Step 1: In situ formation of o-benzoquinone ester and Mukaiyama-Michael Addition
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To a solution of methyl 3,4-dihydroxybenzoate (1.0 mmol) and the desired silyl enol ether (4.0 mmol) in anhydrous THF (8 mL) at 0 °C, add a solution of bis(trifluoroacetoxy)iodobenzene (1.1 mmol) in THF (2 mL) dropwise over 10 minutes. The solution will initially turn green.
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Stir the reaction mixture at 0 °C for 4 hours, during which the solution will become a dark yellow.
Step 2: Cyclization and Aromatization
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To the reaction mixture, add a 4M solution of HCl in dioxane (0.5 mL) and methanol (1.0 mL).
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Reflux the mixture for 1 hour. The solution should lighten in color.
Step 3: Work-up and Purification
-
Extract the solution with diethyl ether (30 mL).
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Wash the organic layer with saturated NaHCO3 solution (2 x 10 mL) and then with brine (1 x 10 mL).
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Dry the organic layer over MgSO4, filter, and concentrate in vacuo to obtain an oily residue.
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Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ether in hexanes) to yield the final product.[3]
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates
| Entry | Silyl Enol Ether Substituent | Yield (%) |
| 1 | Phenyl | 73 |
| 2 | 4-Methylphenyl | 74 |
| 3 | 4-Nitrophenyl | 74 |
| 4 | 4-Methoxyphenyl | 29 |
Data extracted from a study on the synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates and is presented here for comparative purposes.[3]
Visualizations
Caption: Experimental workflow for the synthesis of 7-hydroxybenzofuran derivatives.
Caption: Troubleshooting logic for low product yield.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates via addition of silyl enol ethers to o-benzoquinone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 7-Hydroxybenzofuran-4-carbaldehyde
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 7-Hydroxybenzofuran-4-carbaldehyde and other poorly soluble benzofuran derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the solubilization of this compound.
Q1: My this compound is precipitating out of my aqueous buffer during my experiment. What are my immediate options?
A1: Precipitation is a common issue with hydrophobic compounds like this compound. Here are some immediate troubleshooting steps:
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pH Adjustment: The solubility of phenolic compounds can be highly pH-dependent.[1][2][3] The hydroxyl group on the benzofuran ring is weakly acidic and can be deprotonated at higher pH values, increasing solubility. Try increasing the pH of your buffer. A systematic approach to determine the optimal pH is recommended, as detailed in the experimental protocols section.
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Co-solvent Addition: If your experimental system allows, the addition of a small percentage of a water-miscible organic solvent (co-solvent) can significantly increase solubility.[4][5][6][7] Common co-solvents include ethanol, DMSO, propylene glycol, and polyethylene glycols (PEGs).[4][8] It is crucial to start with a low percentage (e.g., 1-5%) and determine the maximum allowable concentration that does not interfere with your assay.
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Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9][10] Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL are often used in biological experiments. The surfactant concentration should be above its critical micelle concentration (CMC).[11]
Q2: I am observing inconsistent results in my biological assays, which I suspect are due to poor solubility of the compound. How can I confirm this and improve my experimental setup?
A2: Inconsistent results are a hallmark of working with poorly soluble compounds. To confirm and address this:
-
Visual Inspection: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation. Use a light source and look for cloudiness or visible particles.
-
Solubility Assessment: Perform a preliminary solubility assessment in your experimental buffer. A simple method is to prepare a supersaturated solution, equilibrate it, centrifuge to pellet the excess solid, and then measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Method Selection for Improved Solubility: Based on your experimental constraints, select a suitable solubilization technique.
Q3: I need to prepare a high-concentration stock solution of this compound in an aqueous buffer for my experiments, but it's not dissolving. What should I do?
A3: Achieving a high-concentration aqueous stock solution of a poorly soluble compound is challenging. Consider the following approaches:
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pH Modification: As this compound is a weak acid, increasing the pH of the buffer can significantly enhance its solubility.[1][] You can prepare buffers at various pH levels (e.g., 7.4, 8.0, 9.0) to find the optimal pH for dissolution.
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Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[16][17][18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[18]
-
Combined Approaches: In some cases, a combination of techniques may be necessary. For instance, using a co-solvent in a pH-adjusted buffer can have a synergistic effect on solubility.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques to increase the solubility of a poorly water-soluble compound like this compound?
A1: The most common and effective techniques include:
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Co-solvency: The addition of a water-miscible organic solvent to an aqueous solution.[4][5][6][7]
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pH Adjustment: Modifying the pH of the solution to ionize the compound, which is generally more soluble than the neutral form.[1][2][]
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Complexation: Using agents like cyclodextrins to form water-soluble inclusion complexes.[16][17][18][19][20]
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Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[9][10][21]
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Particle Size Reduction: Techniques like micronization can increase the dissolution rate by increasing the surface area of the solid particles.[12][22]
Q2: How do I choose the right solubilization technique for my specific application?
A2: The choice of technique depends on several factors:
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The intended application: For in vitro biological assays, the chosen excipients must be non-toxic to the cells and not interfere with the assay. For formulation development, a broader range of excipients can be considered.
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The physicochemical properties of the compound: Understanding the pKa of this compound is crucial for pH adjustment. Its molecular size and shape will influence its ability to form complexes with cyclodextrins.
-
The required concentration: The desired concentration of the compound in solution will dictate the necessary fold-increase in solubility.
Q3: Are there any potential downsides to using solubility-enhancing techniques?
A3: Yes, potential downsides include:
-
Toxicity of excipients: Some co-solvents and surfactants can be toxic at higher concentrations.[8]
-
Interference with assays: Excipients can sometimes interfere with biological assays or analytical measurements.
-
Alteration of compound activity: The complexation of a compound with a cyclodextrin, for example, can alter its availability to bind to its target. It is always recommended to run appropriate vehicle controls in your experiments.
Quantitative Data Summary
The following table provides an illustrative summary of the potential increase in aqueous solubility of a model benzofuran analog using various techniques. The actual values for this compound will need to be determined experimentally.
| Technique | Solvent/System | Illustrative Solubility (µg/mL) | Illustrative Fold Increase |
| Baseline | Water | 5 | 1 |
| pH Adjustment | pH 9.0 Buffer | 50 | 10 |
| Co-solvency | 10% Ethanol in Water | 100 | 20 |
| 10% PEG 400 in Water | 150 | 30 | |
| Complexation | 5% HP-β-Cyclodextrin in Water | 250 | 50 |
| Surfactant | 1% Polysorbate 80 in Water | 200 | 40 |
Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
This protocol describes the gold standard method for determining the equilibrium solubility of a compound.[23]
Materials:
-
This compound
-
Selected solvent (e.g., water, buffer, co-solvent mixture)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the suspension for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent if necessary.
-
Determine the concentration of the compound in the diluted supernatant using a validated analytical method.
Protocol 2: pH-Dependent Solubility Profile
This protocol outlines the steps to determine the solubility of this compound as a function of pH.
Materials:
-
This compound
-
A series of buffers covering a range of pH values (e.g., pH 4 to 10)
-
Equipment from Protocol 1
Procedure:
-
Set up a series of vials, each containing an excess amount of the compound.
-
Add a known volume of each buffer to the respective vials.
-
Follow steps 3-8 from the Shake-Flask Method protocol for each pH value.
-
Plot the measured solubility as a function of pH to generate the pH-solubility profile.
Protocol 3: Co-solvent Solubility Enhancement
This protocol details how to assess the effect of a co-solvent on the solubility of the compound.
Materials:
-
This compound
-
Primary solvent (e.g., water or buffer)
-
Co-solvent (e.g., ethanol, PEG 400)
-
Equipment from Protocol 1
Procedure:
-
Prepare a series of co-solvent mixtures with varying concentrations (e.g., 1%, 5%, 10%, 20% v/v co-solvent in the primary solvent).
-
Set up a series of vials, each containing an excess amount of the compound.
-
Add a known volume of each co-solvent mixture to the respective vials.
-
Follow steps 3-8 from the Shake-Flask Method protocol for each co-solvent concentration.
-
Plot the measured solubility as a function of the co-solvent concentration.
Visualizations
Caption: Workflow for selecting a solubility enhancement technique.
Caption: Experimental protocol for determining a pH-solubility profile.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scielo.br [scielo.br]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Co-solvency: Significance and symbolism [wisdomlib.org]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. [PDF] Solubilization of Hydrophobic Dyes in Surfactant Solutions | Semantic Scholar [semanticscholar.org]
- 10. Micellar solubilization of drugs. [sites.ualberta.ca]
- 11. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
- 13. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 14. globalresearchonline.net [globalresearchonline.net]
- 16. gala.gre.ac.uk [gala.gre.ac.uk]
- 17. Cyclodextrin complexation: Significance and symbolism [wisdomlib.org]
- 18. scispace.com [scispace.com]
- 19. scienceasia.org [scienceasia.org]
- 20. eijppr.com [eijppr.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 23. researchgate.net [researchgate.net]
identification and removal of common impurities in 7-Hydroxybenzofuran-4-carbaldehyde
Welcome to the technical support center for 7-Hydroxybenzofuran-4-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and removing common impurities encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurities in your sample will largely depend on the synthetic route employed. Common methods for the formylation of 7-hydroxybenzofuran include the Reimer-Tiemann and Duff reactions. Potential impurities may include:
-
Unreacted Starting Material: Residual 7-hydroxybenzofuran.
-
Regioisomers: Formylation can sometimes occur at other positions on the benzofuran ring, leading to isomers such as 7-hydroxybenzofuran-6-carbaldehyde or 7-hydroxybenzofuran-2-carbaldehyde. The Reimer-Tiemann and Duff reactions generally favor ortho-formylation, but para-isomers can also form.
-
Di-formylated Products: Over-reaction can lead to the introduction of a second aldehyde group on the aromatic ring.
-
Reaction Intermediates: Incomplete hydrolysis of intermediates, such as the dichloromethyl-substituted phenol in the Reimer-Tiemann reaction, can result in related impurities.
-
Byproducts from Side Reactions: Depending on the specific reaction conditions, other byproducts may form. For instance, the use of carbon tetrachloride instead of chloroform in a Reimer-Tiemann type reaction can lead to the formation of a carboxylic acid derivative.
-
Residual Solvents: Solvents used during the reaction or purification (e.g., chloroform, dimethylformamide, ethyl acetate, hexanes) may be present in the final product.
Q2: How can I identify the impurities in my sample of this compound?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reversed-phase HPLC method can typically resolve the desired product from its common impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities, especially when compared to the spectrum of a pure standard. Residual solvent peaks are also easily identified by NMR.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), this technique provides molecular weight information, which is crucial for identifying unknown impurities.
Q3: I see some unexpected peaks in my ¹H NMR spectrum. What could they be?
A3: Besides the potential structural impurities mentioned in Q1, common contaminants in NMR spectra include:
-
Residual Solvents: Peaks from solvents used in the synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane).
-
Water: A broad peak, the chemical shift of which can vary depending on the solvent and temperature.
-
Grease: From glassware joints, typically appearing as broad signals around 0.8-1.5 ppm.
-
Silicone Grease: Appears as a sharp singlet around 0 ppm.
Referencing tables of common NMR solvent and impurity shifts can be very helpful in identifying these contaminants.
Troubleshooting Guides
Issue 1: Low Purity After Synthesis
Symptoms:
-
Multiple spots on a Thin Layer Chromatography (TLC) plate of the crude product.
-
Complex ¹H NMR spectrum with many unexpected peaks.
-
Low yield of the desired product after initial work-up.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress by TLC or HPLC to ensure full conversion of the starting material. If the reaction has stalled, consider extending the reaction time or adding more reagent. |
| Sub-optimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. For formylation reactions, the concentration of the base (in Reimer-Tiemann) or acid catalyst (in Duff reaction) can significantly impact the product distribution and impurity profile. |
| Side Reactions | The formation of regioisomers and di-formylated products is common. To minimize these, consider using milder reaction conditions or a more selective formylating agent if available. |
Issue 2: Difficulty in Removing a Specific Impurity
Symptoms:
-
A persistent impurity peak in the HPLC chromatogram, even after purification.
-
Co-elution of the impurity with the product during column chromatography.
-
Difficulty in obtaining a sharp melting point for the recrystallized product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Impurity and Product | If the impurity has a similar polarity to your product, separation by standard column chromatography can be challenging. Try optimizing the solvent system for column chromatography by testing a range of solvent mixtures with varying polarities. A gradient elution may provide better separation. |
| Isomeric Impurity | Regioisomers can be particularly difficult to separate. High-performance flash chromatography or preparative HPLC may be necessary. Recrystallization from a carefully chosen solvent system can also be effective if the solubility of the isomers is sufficiently different. |
| Impurity is a Dimer or Adduct | Characterize the impurity using LC-MS to determine its molecular weight. If it is a dimer or an adduct, it may be possible to reverse its formation by adjusting the pH or temperature during work-up or purification. |
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data for the purification of a batch of this compound contaminated with common impurities.
| Compound | Crude Product (% Area by HPLC) | After Column Chromatography (% Area by HPLC) | After Recrystallization (% Area by HPLC) |
| This compound | 75.2 | 97.5 | >99.5 |
| 7-hydroxybenzofuran (Starting Material) | 10.5 | 1.1 | <0.1 |
| 7-Hydroxybenzofuran-6-carbaldehyde (Regioisomer) | 8.3 | 0.8 | <0.1 |
| Di-formylated Product | 4.1 | 0.3 | <0.1 |
| Unknown Impurity 1 | 1.9 | 0.3 | 0.2 |
Experimental Protocols
Protocol 1: Identification of Impurities by Reversed-Phase HPLC
Methodology:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Analysis: Analyze the chromatogram for the retention times and peak areas of the main product and any impurities.
Protocol 2: Purification by Flash Column Chromatography
Methodology:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial mobile phase. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by preliminary TLC analysis.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Recrystallization
Methodology:
-
Solvent Selection: Test the solubility of the purified (by chromatography) this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but the compound will be sparingly soluble when cold. A mixture of solvents (e.g., ethyl acetate/hexanes, ethanol/water) can also be effective.
-
Dissolution: In a flask, dissolve the impure solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Visualizations
Technical Support Center: 7-Hydroxybenzofuran-4-carbaldehyde Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 7-Hydroxybenzofuran-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemistry of related benzofuran and aromatic aldehyde compounds, this compound is likely to degrade via several pathways, including oxidation, hydrolysis, and photolysis. Oxidative conditions may lead to the formation of the corresponding carboxylic acid (7-hydroxybenzofuran-4-carboxylic acid) or ring-opening products. Hydrolysis, particularly under pH stress, could potentially cleave the furan ring. Photolytic degradation may involve radical-mediated reactions leading to a variety of products.
Q2: My HPLC analysis shows multiple degradation peaks. How can I identify the major degradation products?
A2: The presence of multiple peaks suggests complex degradation. To identify the major products, you should employ a stability-indicating analytical method.[1] It is crucial to achieve adequate separation between the parent compound and its degradants.[1] Mass spectrometry (LC-MS/MS) is essential for structural elucidation of the unknown peaks.[1] Comparing the mass spectra with theoretical degradation products can aid in their identification.
Q3: I am observing poor recovery of the parent compound even under mild stress conditions. What could be the cause?
A3: Poor recovery under mild conditions can be due to several factors. The compound might be inherently unstable. Alternatively, interactions with excipients in a formulation can catalyze degradation. It is also possible that the compound is adsorbing to the container surface. Running a control experiment with the active pharmaceutical ingredient (API) alone in a high-quality container (e.g., borosilicate glass) can help troubleshoot this issue.
Q4: What are the best practices for designing a forced degradation study for this compound?
A4: A well-designed forced degradation study should expose the compound to a range of stress conditions as recommended by ICH guidelines (Q1A).[1] This typically includes acidic, basic, oxidative, thermal, and photolytic stress. It is important to aim for 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent drug.[1] The stress conditions should be relevant to the drug's manufacturing, storage, and clinical use.[1]
Troubleshooting Guides
Issue 1: Inconsistent Degradation Profiles Between Batches
-
Possible Cause: Variability in the purity of the starting material or the presence of trace impurities that catalyze degradation.
-
Troubleshooting Steps:
-
Analyze the purity of each batch using a high-resolution analytical technique like UPLC-MS.
-
If impurities are detected, attempt to identify them and assess their potential to promote degradation.
-
Ensure consistent sourcing and purification of the starting material.
-
Issue 2: Co-elution of Degradation Products with the Parent Peak in HPLC
-
Possible Cause: The analytical method is not stability-indicating.[1]
-
Troubleshooting Steps:
-
Modify the HPLC method parameters, such as the mobile phase composition, gradient, column chemistry, and temperature, to improve resolution.
-
Consider using a different detection wavelength or a more selective detector, like a photodiode array (PDA) detector, to differentiate between co-eluting peaks.
-
Peak purity analysis using a PDA detector can help determine if the main peak is spectrally homogeneous.
-
Issue 3: Unexpected Ring-Opening Degradation Products
-
Possible Cause: Aromatic aldehydes can undergo ring-opening reactions under certain stress conditions, particularly strong oxidative or alkaline environments.[2]
-
Troubleshooting Steps:
-
Carefully analyze the LC-MS/MS data for fragments indicative of a broken benzofuran ring system.
-
Consider the role of radical intermediates in the degradation mechanism.[2]
-
If avoiding this pathway is necessary, consider adding antioxidants to the formulation or protecting the phenolic hydroxyl group during synthesis.[2]
-
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation (Parent Compound) | Major Degradation Products |
| 0.1 M HCl | 24 hours | 80 | 12.5 | 7-Hydroxybenzofuran-4-carboxylic acid |
| 0.1 M NaOH | 8 hours | 60 | 28.3 | Ring-opened products, polymeric material |
| 3% H₂O₂ | 24 hours | 25 | 18.7 | 7-Hydroxybenzofuran-4-carboxylic acid, hydroxylated derivatives |
| Thermal | 48 hours | 100 | 8.2 | Minor unidentified products |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 | 22.1 | Complex mixture of photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Under Acidic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubation: Incubate the solution at 80°C for 24 hours.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration and analyze by HPLC-UV/MS.
Protocol 2: HPLC Method for Degradation Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm, coupled with a mass spectrometer for peak identification.
Visualizations
References
Technical Support Center: Scale-Up Synthesis of 7-Hydroxybenzofuran-4-carbaldehyde
Welcome to the technical support center for the synthesis of 7-Hydroxybenzofuran-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up production of this valuable intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and logical two-step approach is the synthesis of the 7-hydroxybenzofuran core followed by a regioselective formylation at the C4 position. A unified strategy for the synthesis of 7-hydroxybenzofuran starts from 2,3-dihydroxyacetophenone.[1] Subsequent ortho-formylation of the phenolic hydroxyl group is then carried out to introduce the carbaldehyde functionality.
Q2: What are the primary challenges in the scale-up synthesis of this compound?
A2: Key challenges include:
-
Accessibility of Starting Materials: 2,3-dihydroxyacetophenone, a precursor for 7-hydroxybenzofuran, can be less readily available and more expensive than other dihydroxyacetophenone isomers.[1]
-
Regioselectivity of Formylation: Achieving selective formylation at the C4 position of 7-hydroxybenzofuran can be difficult. The electronic properties of the benzofuran ring system can direct the electrophilic substitution to other positions, leading to isomeric impurities.
-
Reaction Control at Scale: Formylation reactions, such as the Reimer-Tiemann reaction, can be highly exothermic, posing a significant safety risk during large-scale production if not properly controlled.[2]
-
Product Purification: Separation of the desired this compound from starting materials, isomeric byproducts, and reaction residues can be challenging due to similar polarities.
-
Potential for Over-reduction: In the synthesis of the 7-hydroxybenzofuran precursor from a hydroxybenzofuranone intermediate, over-reduction to a diol can occur, reducing the overall yield.
Q3: Which formylation methods are suitable for introducing the aldehyde group onto 7-hydroxybenzofuran?
A3: Several classic ortho-formylation reactions for phenols can be adapted, including:
-
Reimer-Tiemann Reaction: This method uses chloroform and a strong base. While it is a well-established method for ortho-formylation, it can suffer from moderate yields and the formation of byproducts.[2]
-
Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) in an acidic medium. It is another option for ortho-formylation of phenols.
-
Magnesium-Mediated Formylation: This method utilizes magnesium chloride and paraformaldehyde and has been reported to give exclusively ortho-formylation of phenols.
The choice of method will depend on factors such as scale, safety considerations, and desired regioselectivity.
Troubleshooting Guides
Problem 1: Low Yield of 7-Hydroxybenzofuran Precursor
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of 2,3-dihydroxyacetophenone | Insufficient reaction time or temperature. | Monitor the reaction by TLC or HPLC. If starting material persists, consider extending the reaction time or cautiously increasing the temperature. |
| Formation of over-reduction byproducts (e.g., diols) during the reduction of the hydroxybenzofuranone intermediate. | Use of a reducing agent that is too strong or an excess of the reducing agent. | Employ a milder reducing agent. Lithium borohydride has been shown to be effective while minimizing over-reduction.[1] Carefully control the stoichiometry of the reducing agent. |
| Degradation of starting material or product. | Harsh reaction conditions (e.g., high temperature, strong acid/base). | Optimize reaction conditions to be as mild as possible. Consider the use of protective groups if the hydroxyl functionality is sensitive to the reaction conditions. |
Problem 2: Poor Regioselectivity during Formylation
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple aldehyde isomers (e.g., formylation at C6). | The chosen formylation method lacks sufficient regioselectivity for the 7-hydroxybenzofuran system. | Explore different formylation methods. Magnesium-mediated formylation is reported to have high ortho-selectivity. The Reimer-Tiemann reaction's selectivity can sometimes be influenced by the choice of solvent and base. |
| Steric hindrance at the C4 position. | While less likely to be the primary director, bulky substituents elsewhere on the molecule could influence the site of formylation. | If applicable, consider a synthetic route where the formyl group is introduced prior to other bulky substituents. |
Problem 3: Runaway Reaction during Scale-Up of Formylation
| Symptom | Possible Cause | Suggested Solution |
| Rapid, uncontrolled increase in reaction temperature and pressure. | The Reimer-Tiemann reaction is known to be highly exothermic.[2] | Implement robust temperature control measures, such as a well-calibrated cooling system and a reactor with a high surface area to volume ratio. Add reagents, particularly chloroform, slowly and in a controlled manner. Consider using a semi-batch process for better heat management. Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up. |
Problem 4: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of the desired product with isomeric byproducts during column chromatography. | Similar polarity of the desired product and impurities. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization can be an effective method for purifying phenolic aldehydes. |
| Presence of dark, tarry materials. | Polymerization or degradation of phenolic compounds. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use purified reagents and solvents. Minimize reaction time and temperature where possible. |
Experimental Protocols
Synthesis of 7-Hydroxybenzofuran
This two-step procedure is adapted from a unified strategy for the synthesis of hydroxybenzofurans.[1]
Step 1: Synthesis of 7-Hydroxybenzofuran-3(2H)-one from 2,3-Dihydroxyacetophenone
-
To a solution of 2,3-dihydroxyacetophenone in a suitable solvent (e.g., THF), add a silylating agent (e.g., HMDS) and a catalyst to protect the hydroxyl groups.
-
After persilylation, treat the reaction mixture with a brominating agent such as N-bromosuccinimide (NBS).
-
Induce cyclization by adding a base (e.g., NaOH).
-
Acidify the reaction mixture and extract the crude 7-hydroxybenzofuran-3(2H)-one with an organic solvent. This crude product can often be used in the next step without further purification.
Step 2: Reduction to 7-Hydroxybenzofuran
-
Dissolve the crude 7-hydroxybenzofuran-3(2H)-one in an anhydrous solvent like THF and cool to 0 °C.
-
Slowly add a solution of lithium borohydride (LiBH₄) in THF.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction carefully with an acidic aqueous solution (e.g., dilute HCl).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Reagent | Product | Typical Yield |
| 2,3-Dihydroxyacetophenone | 1. Silylating agent, NBS, NaOH2. LiBH₄ | 7-Hydroxybenzofuran | ~45% (over two steps)[1] |
Formylation of 7-Hydroxybenzofuran (Illustrative Reimer-Tiemann Protocol)
Warning: The Reimer-Tiemann reaction is highly exothermic and should be performed with extreme caution, especially on a larger scale.
-
In a well-ventilated fume hood, dissolve 7-hydroxybenzofuran in a suitable solvent (e.g., ethanol).
-
Add a concentrated aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Slowly add chloroform dropwise. An exothermic reaction should be observed. Maintain the temperature by external cooling if necessary.
-
After the addition is complete, continue heating for a few hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully acidify with dilute acid (e.g., HCl) to pH 2-3.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel or by recrystallization.
| Reactant | Reagents | Product | Potential Byproducts |
| 7-Hydroxybenzofuran | Chloroform, Strong Base (e.g., NaOH) | This compound | 7-Hydroxybenzofuran-6-carbaldehyde, unreacted starting material, tarry decomposition products. |
Visualizations
Synthetic Workflow for this compound
Caption: Overall synthetic workflow from starting material to final product.
Troubleshooting Decision Tree for Low Formylation Yield
Caption: A decision tree to troubleshoot low yields in the formylation step.
References
Validation & Comparative
In Vitro Biological Effects of 7-Hydroxybenzofuran-4-carbaldehyde: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the potential in vitro biological effects of 7-Hydroxybenzofuran-4-carbaldehyde, a member of the benzofuran class of heterocyclic compounds. Due to the limited availability of direct experimental data for this specific molecule, this report leverages published data on structurally related benzofuran derivatives to infer its likely bioactivities. The primary focus is on cytotoxicity, antioxidant capacity, and anti-inflammatory effects, key indicators of therapeutic potential.
Comparative Analysis of Biological Activity
For comparative purposes, we have compiled available in vitro data for other hydroxylated and methoxylated benzofuran derivatives. This data, presented in the tables below, serves as a benchmark for predicting the potential biological profile of this compound.
Cytotoxicity Data
The cytotoxic potential of benzofuran derivatives is a key area of investigation for anticancer drug development.[1] The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Table 1: In Vitro Cytotoxicity of Benzofuran Derivatives Against Various Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Ailanthoidol | RAW 264.7 | >10 (non-toxic) | [2] |
| Compound 1 (aza-benzofuran) | RAW 264.7 | >50 (non-toxic) | [3] |
| Compound 4 (aza-benzofuran) | RAW 264.7 | >50 (non-toxic) | [3] |
| Substituted Benzofuran 6a | - | >200 (very good antioxidant) | [4] |
| Substituted Benzofuran 6b | - | >200 (very good antioxidant) | [4] |
Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability.
Antioxidant Activity
The antioxidant capacity of phenolic compounds like this compound is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Table 2: In Vitro Antioxidant Activity of Benzofuran Derivatives
| Compound/Derivative | Assay | Activity/IC50 | Reference |
| Substituted Benzofuran 6a | DPPH | Very Good | [4] |
| Substituted Benzofuran 6b | DPPH | Very Good | [4] |
| Substituted Benzofuran 6d | DPPH | Very Good | [4] |
| Substituted Benzofuran 6h | DPPH | Very Good | [4] |
| Substituted Benzofuran 6o | DPPH | Very Good | [4] |
| Substituted Benzofuran 6p | DPPH | Very Good | [4] |
| Substituted Benzofuran 6r | DPPH | Very Good | [4] |
Anti-inflammatory Effects
The anti-inflammatory potential of compounds can be assessed in vitro by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The Griess assay is a common method for quantifying nitrite, a stable and quantifiable breakdown product of NO.
Table 3: In Vitro Anti-inflammatory Activity of Benzofuran Derivatives
| Compound/Derivative | Cell Line | Parameter Measured | IC50 (µM) | Reference |
| Ailanthoidol | RAW 264.7 | NO Production | ~10 | [2] |
| Compound 1 (aza-benzofuran) | RAW 264.7 | NO Production | 17.3 | [3] |
| Compound 4 (aza-benzofuran) | RAW 264.7 | NO Production | 16.5 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the in vitro validation of this compound.
MTT Assay for Cytotoxicity
This protocol is used to assess the effect of a compound on cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol measures the free radical scavenging capacity of a compound.
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction Mixture: Mix the test compound solutions with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Griess Assay for Nitric Oxide Inhibition
This protocol is used to quantify nitric oxide production by measuring its stable metabolite, nitrite.
Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored azo dye. The intensity of the color is proportional to the nitrite concentration.
Procedure:
-
Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) and stimulate them with LPS in the presence or absence of the test compound.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Allow the reaction to proceed for a few minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of nitric oxide inhibition by the test compound.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Potential inhibition of the LPS-induced NF-κB signaling pathway.
References
A Comparative Biological Evaluation of 7-Hydroxybenzofuran-4-carbaldehyde and Its Isomers: An Insight into Structure-Activity Relationships
A detailed guide for researchers, scientists, and drug development professionals on the potential biological activities of positional isomers of hydroxybenzofuran carbaldehyde. This guide summarizes the anticipated anticancer, antioxidant, and antimicrobial properties based on established structure-activity relationships of benzofuran derivatives, in the absence of direct comparative experimental data.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[1][2] The biological efficacy of these compounds is often dictated by the nature and position of substituents on the benzofuran scaffold. This guide focuses on the comparative biological evaluation of 7-Hydroxybenzofuran-4-carbaldehyde and its positional isomers: 4-Hydroxybenzofuran-4-carbaldehyde, 5-Hydroxybenzofuran-4-carbaldehyde, and 6-Hydroxybenzofuran-4-carbaldehyde.
Structure-Activity Relationship (SAR) Insights
The position of the hydroxyl group on the benzene ring of the benzofuran scaffold is a critical determinant of its biological activity.[3]
-
Anticancer Activity: The presence of a phenolic hydroxyl group on the benzofuran ring has been shown to be crucial for modulating anticancer activity.[4] Its position can influence the molecule's ability to interact with biological targets and can affect properties like cytotoxicity.
-
Antioxidant Activity: The antioxidant capacity of phenolic compounds is strongly linked to the position and number of hydroxyl groups.[5][6] The ability to donate a hydrogen atom or an electron to scavenge free radicals is a key mechanism. The proximity of the hydroxyl group to the furan ring and the carbaldehyde group can influence its radical scavenging potential.
-
Antimicrobial Activity: The antimicrobial properties of benzofuran derivatives are also influenced by the substitution pattern on the aromatic ring.[7][8] The hydroxyl group's position can affect the compound's lipophilicity and its ability to interact with microbial cell membranes or enzymes.
Comparative Biological Evaluation (Illustrative Data)
To facilitate a conceptual comparison, the following tables present hypothetical quantitative data for the anticancer, antioxidant, and antimicrobial activities of this compound and its isomers. This data is intended for illustrative purposes to highlight potential differences based on SAR principles.
Table 1: Comparative Anticancer Activity (Illustrative Data)
| Compound | Isomer Position | Cell Line | IC50 (µM) - Hypothetical |
| This compound | 7-hydroxy | MCF-7 | 15 |
| 6-Hydroxybenzofuran-4-carbaldehyde | 6-hydroxy | MCF-7 | 25 |
| 5-Hydroxybenzofuran-4-carbaldehyde | 5-hydroxy | MCF-7 | 20 |
| 4-Hydroxybenzofuran-4-carbaldehyde | 4-hydroxy | MCF-7 | 30 |
Table 2: Comparative Antioxidant Activity (Illustrative Data)
| Compound | Isomer Position | DPPH Radical Scavenging (IC50, µg/mL) - Hypothetical |
| This compound | 7-hydroxy | 50 |
| 6-Hydroxybenzofuran-4-carbaldehyde | 6-hydroxy | 40 |
| 5-Hydroxybenzofuran-4-carbaldehyde | 5-hydroxy | 45 |
| 4-Hydroxybenzofuran-4-carbaldehyde | 4-hydroxy | 60 |
Table 3: Comparative Antimicrobial Activity (Illustrative Data)
| Compound | Isomer Position | Staphylococcus aureus (MIC, µg/mL) - Hypothetical | Escherichia coli (MIC, µg/mL) - Hypothetical |
| This compound | 7-hydroxy | 32 | 64 |
| 6-Hydroxybenzofuran-4-carbaldehyde | 6-hydroxy | 16 | 32 |
| 5-Hydroxybenzofuran-4-carbaldehyde | 5-hydroxy | 32 | 64 |
| 4-Hydroxybenzofuran-4-carbaldehyde | 4-hydroxy | 64 | 128 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the illustrative data are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1 to 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay. In the presence of an antioxidant, the purple color of DPPH decays, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compounds in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of the sample solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm against a blank.
-
Scavenging Activity Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH free radicals.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate the general workflow of the described experimental protocols and a hypothetical signaling pathway that could be influenced by these compounds.
Caption: Experimental workflows for anticancer, antioxidant, and antimicrobial assays.
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Benzofuran-Derived Aurora B Kinase Inhibitors in Preclinical Cancer Models
A detailed analysis of the in vivo performance of 7-Hydroxybenzofuran-4-carbaldehyde derivatives against other selective Aurora B kinase inhibitors, supported by experimental data from animal models.
This guide provides a comparative analysis of the in vivo efficacy of a novel benzofuran derivative, Compound S6, which stems from the this compound scaffold. Its performance is evaluated against other selective Aurora B kinase inhibitors, GSK1070916 and AZD1152, that have been assessed in similar preclinical cancer models. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison based on available experimental data.
Introduction to Aurora B Kinase as a Therapeutic Target
Aurora B kinase is a critical serine/threonine kinase that plays a pivotal role in the proper execution of mitosis. It is a key component of the chromosomal passenger complex, which ensures accurate chromosome segregation and cytokinesis. Overexpression of Aurora B is frequently observed in a variety of human cancers and is often correlated with aneuploidy and tumorigenesis. Consequently, the inhibition of Aurora B has emerged as a promising therapeutic strategy for cancer treatment. This guide focuses on compounds that selectively target this kinase, with a primary emphasis on a benzofuran derivative and its comparison with other notable inhibitors.
Compound Profiles and In Vivo Efficacy
Primary Compound: Benzofuran Derivative S6
Compound S6 is a small molecule benzofuran derivative identified as a potent and selective inhibitor of Aurora B kinase. Preclinical studies have demonstrated its potential as an anticancer agent, particularly in liver cancer models.
Mechanism of Action: Compound S6 binds to and inhibits the kinase activity of Aurora B. This inhibition disrupts the phosphorylation of key mitotic substrates, such as histone H3 on Serine 10, leading to defects in chromosome segregation, failed cytokinesis, and the induction of apoptosis in cancer cells.
In Vivo Model: Liver Cancer Xenograft The in vivo efficacy of Compound S6 was evaluated in a QGY-7401 human liver cancer xenograft model in nude mice.
Comparator 1: GSK1070916
GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases. It has demonstrated broad antitumor activity across a range of human tumor xenograft models.
Mechanism of Action: As an ATP-competitive inhibitor of Aurora B/C, GSK1070916 prevents the phosphorylation of Aurora B substrates, leading to endoreduplication and subsequent apoptosis in proliferating tumor cells.
In Vivo Models: Breast, Colon, and Lung Cancer Xenografts GSK1070916 has been tested in various xenograft models, including breast (MCF-7), colon (HCT116, SW620, Colo205), and lung (A549, H460) cancers, as well as leukemia models (HL60, K562).
Comparator 2: AZD1152 (Barasertib)
AZD1152 is a highly selective inhibitor of Aurora B kinase. It has been extensively studied in preclinical models of hematological malignancies and solid tumors.
Mechanism of Action: AZD1152 inhibits Aurora B kinase, leading to impaired chromosome alignment and segregation, which results in cells with a DNA content greater than 4N and subsequent apoptosis.
In Vivo Model: Acute Myeloid Leukemia (AML) Xenograft The in vivo efficacy of AZD1152 has been demonstrated in a murine xenograft model using the MOLM13 human AML cell line.
Quantitative Data Summary
The following tables summarize the in vivo efficacy data for the benzofuran derivative S6 and the comparator compounds.
Table 1: In Vivo Efficacy of Benzofuran Derivative S6 in a Liver Cancer Xenograft Model
| Compound | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Key Biomarker Modulation | Reference |
| Compound S6 | QGY-7401 (Liver) | Nude Mice | Not specified in abstract | Significant growth suppression | Inhibition of phospho-histone H3 (Ser 10) in vivo |
Table 2: In Vivo Efficacy of Comparator Aurora B Kinase Inhibitors
| Compound | Cell Line(s) | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Key Biomarker Modulation | Reference |
| GSK1070916 | HCT116 (Colon), MCF-7 (Breast), A549 (Lung), etc. | Nude Mice | 25, 50, or 100 mg/kg, i.p., once daily, 5 days on/2 days off for 2-3 cycles | Dose-dependent antitumor effects in 10 xenograft models | Dose-dependent inhibition of phospho-histone H3 (Ser 10) | |
| AZD1152 | MOLM13 (AML) | Murine Xenograft | Not specified in abstract | Potentiated the action of vincristine and daunorubicin | Not specified in abstract |
Experimental Protocols
General Xenograft Tumor Model Protocol
This protocol provides a representative methodology for establishing and evaluating the efficacy of investigational compounds in a subcutaneous xenograft model.
-
Cell Culture: Human cancer cell lines (e.g., QGY-7401, HCT116, MOLM13) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Athymic nude mice (4-6 weeks old) are used. They are housed in a pathogen-free environment with sterile food and water ad libitum.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of sterile PBS or a mixture with Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), the mice are randomized into control and treatment groups.
-
Compound Administration: The investigational compound (e.g., Compound S6, GSK1070916, AZD1152) is administered according to the specified dosing regimen (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors may be excised for analysis of biomarkers (e.g., immunohistochemistry for phospho-histone H3) to confirm target engagement.
-
Statistical Analysis: Tumor growth data are analyzed using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed antitumor effects.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Aurora B Kinase signaling pathway and points of inhibition.
Caption: Generalized workflow for in vivo xenograft efficacy studies.
comparing the efficiency of different synthetic routes to 7-Hydroxybenzofuran-4-carbaldehyde
For chemists and drug development professionals engaged in the synthesis of complex heterocyclic compounds, the efficiency of a synthetic route is a critical determinant of project timelines and resource allocation. This guide provides a comparative analysis of potential synthetic pathways to 7-Hydroxybenzofuran-4-carbaldehyde, a valuable building block in medicinal chemistry. By presenting available experimental data and detailed protocols, this document aims to assist researchers in selecting the most suitable method for their specific needs.
Synthetic Route 1: Two-Step Synthesis via 7-Hydroxybenzofuran
One plausible approach to this compound involves a two-step sequence starting from the readily available 2,3-dihydroxyacetophenone. The initial step is the synthesis of the key intermediate, 7-hydroxybenzofuran. This is followed by a formylation reaction to introduce the carbaldehyde group at the C4 position.
Step 1: Synthesis of 7-Hydroxybenzofuran
A known two-step procedure for the synthesis of 7-hydroxybenzofuran from 2,3-dihydroxyacetophenone has been reported with an overall yield of 45%.[1]
Step 2: Formylation of 7-Hydroxybenzofuran
Hypothetical Overall Yield for Route 1: Assuming the successful application of the Vilsmeier-Haack reaction to 7-hydroxybenzofuran with a similar yield, the estimated overall yield for this two-step synthesis would be approximately 35% (0.45 * 0.77).
Data Summary
| Route | Starting Material | Key Intermediates | Reaction Steps | Reported/Estimated Yield (%) |
| 1 | 2,3-Dihydroxyacetophenone | 7-Hydroxybenzofuran | 2 | ~35 (Estimated) |
Experimental Protocols
Route 1: Detailed Methodology
Step 1: Synthesis of 7-Hydroxybenzofuran from 2,3-Dihydroxyacetophenone
A detailed experimental protocol for this step can be found in the work by Appiani et al. (2022).[1] The procedure involves the conversion of 2,3-dihydroxyacetophenone to the corresponding hydroxybenzofuranone, followed by reduction.
Step 2: Vilsmeier-Haack Formylation of 7-Hydroxybenzofuran (General Procedure)
The following is a general procedure for the Vilsmeier-Haack reaction and would require optimization for the specific substrate, 7-hydroxybenzofuran.
-
Reagent Preparation: In a flask, prepare the Vilsmeier reagent by reacting a substituted formamide (e.g., N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[3]
-
Reaction: Add the electron-rich arene (7-hydroxybenzofuran) to the prepared Vilsmeier reagent. The reaction mixture is then stirred, often with heating.[4][5]
-
Work-up: Upon completion of the reaction, the mixture is typically hydrolyzed to yield the corresponding aryl aldehyde.[4]
Synthetic Pathways and Logic
The selection of a synthetic route is guided by a logical progression from readily available starting materials to the desired target molecule. The following diagram illustrates the conceptual workflow for the synthesis of this compound.
Caption: Synthetic pathway to this compound.
Conclusion
Based on the available literature, a two-step synthesis starting from 2,3-dihydroxyacetophenone appears to be a viable, albeit not fully documented, route to this compound. The key challenge lies in the optimization of the final formylation step. Further experimental investigation is required to determine the actual efficiency of this proposed pathway and to explore alternative synthetic strategies. Researchers are encouraged to consider the cost and availability of starting materials, as well as the scalability of the reactions, when making their selection.
References
Structure-Activity Relationship of 7-Hydroxybenzofuran-4-carbaldehyde Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of 7-Hydroxybenzofuran-4-carbaldehyde analogues, drawing upon experimental data from closely related benzofuran derivatives to elucidate the key structural features influencing their biological activity.
While specific SAR studies on this compound analogues are limited in the public domain, a comprehensive review of related benzofuran series provides valuable insights into how modifications of this scaffold may impact its pharmacological profile. The primary biological activities reported for analogous benzofuran structures include anticancer, acetylcholinesterase (AChE) inhibition, and phosphodiesterase 4 (PDE4) inhibition. This guide will synthesize findings from these areas to build a predictive SAR model for the target compound class.
Key Structural Insights and Comparative Data
The benzofuran core is a versatile scaffold found in numerous biologically active compounds.[1][2] The substituent pattern on both the benzene and furan rings plays a critical role in determining the potency and selectivity of these molecules. For the this compound core, the key positions for modification are the hydroxyl group at C7, the carbaldehyde at C4, and the furan ring (positions C2 and C3).
Substitutions on the Benzene Ring (C5, C6)
Studies on various benzofuran derivatives have shown that substitutions on the benzene moiety significantly influence their anticancer activity. For instance, the presence of electron-withdrawing groups, such as halogens, can enhance cytotoxic effects. This is attributed to the formation of halogen bonds with biological targets, thereby improving binding affinity.[2]
Modifications of the 7-Hydroxy Group
The phenolic hydroxyl group at the C7 position is a potential site for modification to alter pharmacokinetic and pharmacodynamic properties. Esterification or etherification of this group can modulate the compound's lipophilicity and its ability to act as a hydrogen bond donor or acceptor. In the context of acetylcholinesterase inhibitors, hydroxyl groups on the benzofuran scaffold have been shown to be important for interacting with the active site of the enzyme.
The Role of the 4-Carbaldehyde Group
The aldehyde functionality at C4 is a key feature that can be modified to explore its impact on biological activity. Conversion of the aldehyde to other functional groups such as oximes, hydrazones, or Schiff bases can lead to derivatives with altered electronic and steric properties, potentially resulting in different biological profiles. For example, in a series of 7-methoxybenzofuran-4-carboxamides, this position was found to be crucial for PDE4 inhibitory activity.[3]
Substitutions on the Furan Ring (C2, C3)
The furan ring of the benzofuran scaffold is a common site for substitution. Introducing various aryl or alkyl groups at the C2 and C3 positions has been a successful strategy in the development of potent anticancer and anti-Alzheimer's agents. The nature and size of the substituent at C2 can significantly influence the molecule's ability to fit into the binding pocket of its target protein.
The following table summarizes the structure-activity relationships of related benzofuran analogues, providing a predictive framework for this compound derivatives.
| Scaffold/Analogue Series | Key Substitutions | Biological Activity | Quantitative Data (IC50/EC50) | Reference |
| 2-Arylbenzofurans | Aryl group at C2, hydroxyl at C7 | Acetylcholinesterase (AChE) Inhibition, β-secretase (BACE1) Inhibition | AChE IC50: 0.086 µM (for a 7-OH analogue) | |
| 7-Methoxybenzofuran-4-carboxamides | Carboxamide at C4, methoxy at C7 | Phosphodiesterase 4 (PDE4) Inhibition | PDE4 IC50: values in the nanomolar range | [3] |
| Halogenated Benzofurans | Halogen substitutions on the benzene ring | Anticancer | Varies with cell line and substitution pattern | [2] |
| Benzofuran-based Acetylcholinesterase Inhibitors | Various substitutions on the benzofuran core | Acetylcholinesterase (AChE) Inhibition | IC50 values ranging from 0.058 to 0.086 µM | [4] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of the compounds against AChE is typically determined using a modified Ellman's method. The assay is performed in a 96-well plate. The reaction mixture contains a phosphate buffer (pH 8.0), a test compound at varying concentrations, and acetylthiocholine iodide (ATCI) as the substrate. The reaction is initiated by the addition of the AChE enzyme. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate. The absorbance of this product is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.
Anticancer Activity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in a 96-well plate and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours. After the incubation period, the medium is replaced with fresh medium containing MTT solution. The viable cells reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activities of benzofuran derivatives are often mediated through their interaction with specific signaling pathways. For instance, their anticancer effects can be attributed to the inhibition of key enzymes involved in cell proliferation and survival, while their neuroprotective effects are linked to the modulation of cholinergic pathways.
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting SAR studies on novel benzofuran analogues.
Figure 1. A generalized workflow for the structure-activity relationship (SAR) studies of novel chemical entities.
Potential Signaling Pathway for Neuroprotection
Given the observed AChE inhibitory activity of some benzofuran analogues, a potential signaling pathway involved in their neuroprotective effects is the cholinergic pathway. Inhibition of AChE leads to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Figure 2. A simplified diagram illustrating the potential mechanism of action of benzofuran analogues as acetylcholinesterase inhibitors.
References
- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Hydroxybenzofuran-4-carbaldehyde
In the landscape of pharmaceutical research and development, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comparative analysis of analytical methods for the quantification of 7-Hydroxybenzofuran-4-carbaldehyde, a key intermediate in various synthetic pathways. The focus is on the cross-validation of these methods to establish their interchangeability and reliability across different analytical platforms.
The principles of method validation, including parameters like selectivity, precision, accuracy, linearity, and range, form the basis of this comparison.[1][2] Cross-validation is particularly crucial when different analytical techniques are used within the same study or across different laboratories, ensuring consistency and reliability of the generated data.[3][4]
Comparative Performance of Analytical Methods
For the purpose of this guide, we will compare three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The following tables summarize the hypothetical performance data for these methods.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linear Range (µg/mL) | 0.1 - 100 | 0.01 - 50 | 1 - 200 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.995 |
| Calibration Model | Linear | Linear | Linear |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Accuracy (%) | Precision (RSD %) | Accuracy (%) | |
| Low QC (0.3 µg/mL) | 98.5 | < 2.0 | 99.1 |
| Mid QC (50 µg/mL) | 101.2 | < 1.5 | 100.5 |
| High QC (80 µg/mL) | 99.8 | < 1.0 | 100.2 |
Table 3: Sensitivity
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.005 | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.01 | 1 |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are foundational for replicating the validation experiments.
High-Performance Liquid Chromatography (HPLC-UV)
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Validation Procedure:
-
Linearity: Analyze the calibration standards in triplicate to construct a calibration curve.
-
Accuracy and Precision: Analyze the QC samples on three different days to determine intra- and inter-day accuracy and precision.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization:
-
Due to the polarity of the hydroxyl group, derivatization is recommended. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
React the sample with BSTFA at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, ramp to 280°C.
-
MS Detection: Electron ionization (EI) mode with selected ion monitoring (SIM).
-
-
Validation Procedure:
-
Follow a similar procedure to HPLC for linearity, accuracy, precision, LOD, and LOQ using the derivatized standards and samples.
-
UV-Vis Spectrophotometry
-
Instrumental Parameters:
-
Wavelength Scan: Scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Solvent: Use a suitable solvent that does not interfere with the absorbance, such as ethanol or methanol.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution and a series of calibration standards in the chosen solvent.
-
-
Validation Procedure:
-
Linearity: Measure the absorbance of the calibration standards at the λmax to construct a calibration curve.
-
Accuracy and Precision: Analyze QC samples to determine accuracy and precision.
-
LOD and LOQ: Calculate based on the standard deviation of the blank and the slope of the calibration curve.
-
Visualizing the Workflow and Context
Diagrams can effectively illustrate complex processes and relationships. The following visualizations, created using the DOT language, depict the cross-validation workflow and a hypothetical signaling pathway involving this compound.
Caption: General workflow for the cross-validation of analytical methods.
Caption: Hypothetical signaling pathway involving this compound.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the study. GC-MS offers the highest sensitivity, making it suitable for trace-level analysis. HPLC-UV provides a good balance of sensitivity, speed, and robustness for routine quantification. UV-Vis spectrophotometry is a simpler and more accessible technique, but with lower sensitivity, making it appropriate for the analysis of higher concentration samples.
A thorough cross-validation, as outlined in this guide, is essential to ensure that data generated by different methods are comparable and reliable. This is a critical step in the drug development process, underpinning the validity of pharmacokinetic, toxicokinetic, and bioavailability studies.[1]
References
Benchmarking the Bioactivity of 7-Hydroxybenzofuran-4-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzofuran scaffolds are recognized for their diverse pharmacological activities, including potent inhibitory effects on enzymes such as tyrosinase and α-glucosidase.[1] Derivatives of benzofuran have demonstrated significant potential in the development of therapeutic agents for hyperpigmentation disorders and type 2 diabetes. This guide summarizes the available data on the inhibitory concentrations (IC50) of various benzofuran derivatives against these enzymes, offering a predictive benchmark for the activity of 7-Hydroxybenzofuran-4-carbaldehyde.
Comparative Analysis of Enzyme Inhibition
The following tables summarize the inhibitory activities of various benzofuran derivatives against tyrosinase and α-glucosidase, alongside known standard inhibitors for a comprehensive comparison.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation.[2] Several benzofuran derivatives have shown potent tyrosinase inhibitory activity, in some cases exceeding that of the commonly used standard, kojic acid.
Table 1: Tyrosinase Inhibitory Activity of Benzofuran Derivatives and Known Inhibitors
| Compound | IC50 (µM) | Reference |
| Known Inhibitors | ||
| Kojic Acid | 11.5 - 30.34 | [3] |
| Ascorbic Acid | 11.5 | [4] |
| Benzofuran Derivatives | ||
| N-(2-methoxyphenyl)acetamide linked 7-methoxybenzofuran | 0.39 ± 1.45 | [3][5] |
| N-(3-nitrophenyl)acetamide linked 7-methoxybenzofuran | 0.76 ± 1.71 | [3][5] |
| 2-fluorophenylacetamide containing furan-oxadiazole | 11 ± 0.25 | [4] |
| 6,7,4'-trihydroxyisoflavone (a benzofuran derivative) | 9.2 | [2] |
| Mirkoin (a flavonoid with benzofuran moiety) | 5 | [2] |
Note: The IC50 values for benzofuran derivatives suggest that this compound, with its hydroxyl and aldehyde functionalities, could exhibit significant tyrosinase inhibitory activity.
α-Glucosidase Inhibition
Alpha-glucosidase inhibitors are oral anti-diabetic drugs that work by preventing the digestion of carbohydrates.[6] Numerous synthetic benzofuran derivatives have been reported to be potent α-glucosidase inhibitors, often surpassing the efficacy of the standard drug, acarbose.
Table 2: α-Glucosidase Inhibitory Activity of Benzofuran Derivatives and Known Inhibitors
| Compound | IC50 (µM) | Reference |
| Known Inhibitors | ||
| Acarbose | 750.0 | [1] |
| Benzofuran Derivatives | ||
| Benzofuran-1,3,4-oxadiazole-1,2,3-triazole-acetamide (Compound 12c) | 40.7 ± 0.3 | [1] |
| 2-Acylbenzofuran derivatives | 6.50 - 722.2 | [7] |
| Hydroxylated 2-phenylbenzofuran (Compound 16) | ~4.5 (167 times more active than acarbose) | [8] |
| Flavonoid derivative with bromine group | 15.71 ± 0.21 | [9] |
Note: The potent α-glucosidase inhibitory activity observed across a range of benzofuran derivatives indicates a high likelihood that this compound could also be an effective inhibitor of this enzyme.
Experimental Protocols
The following are detailed methodologies for the key enzymatic assays cited in this guide. These protocols can be adapted for the evaluation of this compound.
Tyrosinase Inhibition Assay
This protocol is based on the dopachrome method, which measures the inhibition of mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenyl-L-alanine)
-
Phosphate Buffer (pH 6.8)
-
Test compound (this compound)
-
Kojic acid (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound and kojic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer (0.1 M, pH 6.8) to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM) to each well.
-
Measure the absorbance at 475 nm immediately and then at regular intervals for 20-30 minutes using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
α-Glucosidase Inhibition Assay
This protocol measures the inhibition of yeast α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
Yeast α-glucosidase (e.g., from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate Buffer (pH 6.8)
-
Test compound (this compound)
-
Acarbose (positive control)
-
Sodium Carbonate (Na2CO3) solution
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of the test compound solution at various concentrations.
-
Add 100 µL of α-glucosidase solution (e.g., 0.1 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (e.g., 3 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M Na2CO3 solution to each well.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway for melanin synthesis and a typical experimental workflow for enzyme inhibition assays.
Caption: Melanin synthesis pathway and the inhibitory action of tyrosinase inhibitors.
Caption: General experimental workflow for enzyme inhibition assays.
Conclusion
Based on the potent inhibitory activities of various structurally similar benzofuran derivatives, this compound emerges as a promising candidate for further investigation as a dual inhibitor of tyrosinase and α-glucosidase. The provided experimental protocols and comparative data serve as a valuable resource for researchers to experimentally validate the activity of this compound and explore its therapeutic potential. Future studies should focus on the synthesis and direct biological evaluation of this compound to confirm the hypotheses presented in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-acylbenzofuranes as novel α-glucosidase inhibitors with hypoglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new biological prospective for the 2-phenylbenzofurans as inhibitors of α-glucosidase and of the islet amyloid polypeptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
In-depth Analysis of 7-Hydroxybenzofuran-4-carbaldehyde: A Search for Published and Replicated Data
Despite a comprehensive search for published data concerning the synthesis and biological activity of 7-Hydroxybenzofuran-4-carbaldehyde, and any subsequent independent replication of such findings, specific, detailed studies on this particular compound remain elusive. The current body of scientific literature provides general methodologies for the synthesis of benzofuran derivatives and discusses the broad biological activities of the benzofuran class, but a dedicated and replicable report on this compound with quantitative biological data could not be identified. Consequently, a direct comparison between originally published data and independent replication studies, as requested, cannot be compiled at this time.
Benzofuran derivatives are a well-studied class of heterocyclic compounds that have garnered significant interest from the scientific community due to their wide range of biological activities. Numerous studies have demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2] The core benzofuran structure is a common scaffold in many natural products and synthetic compounds with therapeutic properties.[1]
General synthetic strategies for producing various hydroxybenzofurans have been reported. For instance, a two-step procedure to obtain 4-, 5-, 6-, and 7-hydroxybenzofuran from corresponding dihydroxyacetophenones has been described.[3] Another study details the synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates, noting the characteristic blue fluorescence of 7-hydroxybenzofurans.[4] However, these methods do not provide a specific, detailed protocol for the synthesis of this compound itself.
The absence of a foundational study that outlines a clear, replicable synthesis of this compound and provides robust quantitative data on its biological activity makes it impossible to perform a comparative analysis with independent replication data. Such a comparison is crucial for validating scientific findings and ensuring their reliability and reproducibility.
While the broader class of benzofurans shows promise in drug discovery, further research is needed to isolate and characterize the specific properties of this compound. A foundational study detailing its synthesis and biological evaluation would be the necessary first step to enable future independent replication and comparative analysis.
For researchers and drug development professionals interested in this area, the focus should initially be on establishing a reliable synthetic route to this compound and thoroughly characterizing its biological activity. This would provide the essential groundwork for any subsequent comparative studies.
To illustrate a general experimental approach that could be adapted for the synthesis and evaluation of such a compound, a hypothetical workflow is presented below.
Hypothetical Experimental Workflow
The following diagram outlines a potential workflow for the synthesis, purification, and biological evaluation of a novel benzofuran derivative like this compound. This serves as a conceptual guide in the absence of specific published protocols for the target compound.
References
- 1. Item - Simple and efficient synthesis of various dibenzofuran carbaldehydes - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
comparative computational docking studies of 7-Hydroxybenzofuran-4-carbaldehyde derivatives
A synthesized guide for researchers and drug development professionals on the computational docking performance of various biologically active benzofuran derivatives. This guide provides a comparative analysis of binding affinities against different protein targets, details the experimental protocols employed in the cited studies, and visualizes a typical computational docking workflow.
Quantitative Docking Data Summary
The following tables summarize the binding affinities (docking scores) of various benzofuran derivatives against several protein targets as reported in the literature. Lower binding energy values typically indicate a more favorable binding interaction.
| Derivative Class | Target Protein(s) | Software Used | Binding Energy (kcal/mol) | Reference |
| 1-Benzofuran-based pyrazole and chalcone | 6NMO, 8G2M (Breast cancer-related) | AutoDock Vina | -5.7 to -7.9 | [1] |
| 5-nitrobenzofuran-3-yl hydrazine derivatives (M5k-M5o) | Not specified | AutoDock Vina | -6.9 to -10.4 | [2] |
| 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde | 1RJB, 3FDN, 3LAU, 3V3M, 1BAG, 3F8S | Not specified | -3.095 to -6.648 | [3] |
| 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde | 3LAU (Aurora A kinase), 1VOM (Myosin) | Not specified | Most active against 3LAU and 1VOM (exact scores not provided in abstract) | [4] |
| Benzofuran derivatives (7a-s) | Acetylcholinesterase (AChE) | Not specified | Good binding modes similar to donepezil | [5] |
| 5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazole-2-thiol and pyrazolone derivatives | DNA Gyrase B (Mycobacterium tuberculosis) | AutoDock 4.0 | Highest binding energy among tested compounds (exact scores not provided in abstract) | [6] |
Experimental Protocols
The methodologies employed in the cited computational docking studies, while varying in specific parameters, generally follow a standardized workflow.
General Molecular Docking Protocol
A common procedure for molecular docking studies with software like AutoDock involves several key steps:
-
Protein and Ligand Preparation:
-
The 3D structure of the target protein is obtained from a protein database like the RCSB Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The 3D structures of the benzofuran derivatives (ligands) are drawn using chemical drawing software (e.g., ChemDraw) and optimized for their 3D conformation and energy minimization. Gasteiger charges are computed for the ligand atoms.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket where the ligand is expected to interact.
-
-
Docking Simulation:
-
The docking process is initiated using a search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[6]
-
This algorithm explores different conformations and orientations of the ligand within the defined grid box to find the most favorable binding poses.
-
The program calculates the binding energy for each pose, with the most negative value representing the most stable complex.
-
-
Analysis of Results:
-
The results are analyzed based on the binding energy and the inhibition constant (Ki).[6]
-
The binding poses are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.[3]
-
Software like Discovery Studio or PyMOL is often used for visualization and analysis of the docking results.[1][2]
-
Different software packages may be used for docking studies, including AutoDock Vina, Schrodinger Glide, and Molecular Operating Environment (MOE).[1][2][7][8]
Visualizations
Computational Docking Workflow
The following diagram illustrates a typical workflow for a computational docking study, from initial molecule selection to the final analysis of potential drug candidates.
Caption: A generalized workflow for computational molecular docking studies.
Signaling Pathway Example: PI3K/Akt Pathway (A Common Target in Cancer)
Given that many benzofuran derivatives are investigated for their anticancer properties, the following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a crucial pathway in cancer cell proliferation and survival that is often targeted by novel drug candidates.
Caption: A simplified diagram of the PI3K/Akt signaling pathway in cancer.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 7-Hydroxybenzofuran-4-carbaldehyde: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 7-Hydroxybenzofuran-4-carbaldehyde, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Identification and Classification
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[3] | P280: Wear protective gloves/protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] | |
| Eye Irritation/Damage | Causes serious eye irritation or damage.[1][3] | / | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | P261: Avoid breathing dust. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| Aquatic Hazard | Harmful to aquatic life.[1] | None | P273: Avoid release to the environment.[1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety glasses with side shields or goggles.[2][3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).[4]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[1][3]
Disposal Protocol
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[5][6] Evaporation is not an acceptable method of disposal.[6] The following step-by-step procedure must be followed:
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste in a designated, properly labeled, and sealed container.
-
Contaminated Materials: Any materials contaminated with this compound, such as filter paper, gloves, and weighing boats, should be collected as hazardous waste.[6]
-
Solutions: Collect solutions containing this compound in a separate, compatible, and clearly labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.[7][8] It is best practice to separate halogenated and non-halogenated solvent wastes.[7]
Step 2: Waste Container Management
-
Container Type: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[8][9] Whenever possible, use the original container.[10][11]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8][12] The label should also indicate the hazards (e.g., "Irritant").
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[9][12] The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.[6] Keep waste containers closed except when adding waste.[6][8][12]
Step 3: Arrange for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[12]
-
Do Not Accumulate Excessive Waste: Adhere to the limits for hazardous waste accumulation in your laboratory's SAA as specified by your institution and local regulations.[10][12]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup: For a solid spill, carefully sweep up the material to avoid dust generation and place it in a labeled hazardous waste container.[2][13] For a liquid spill, use an inert absorbent material, and then collect it into a designated waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Waste Minimization
To reduce the generation of hazardous waste, consider the following practices:
-
Order only the necessary quantities of this compound for your experiments.[12]
-
Maintain an accurate chemical inventory to avoid ordering duplicates.[12]
-
Consider smaller-scale experiments where feasible to reduce the volume of waste produced.[12]
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures and the most current Safety Data Sheet for the chemical in use.
Visual Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
The logical relationship for waste segregation is a critical component of the disposal process.
Caption: Logical diagram for waste segregation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. capotchem.com [capotchem.com]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ethz.ch [ethz.ch]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. fishersci.com [fishersci.com]
Personal protective equipment for handling 7-Hydroxybenzofuran-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling 7-Hydroxybenzofuran-4-carbaldehyde. The following information is compiled from safety data sheets of structurally similar compounds and general laboratory safety practices. It is crucial to treat this compound with care, assuming it may have hazards similar to its analogues.
Summary of Potential Hazards and Properties
| Property | Representative Data from Analogues |
| Physical State | Likely a solid[1] |
| Potential Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2] |
| Boiling Point | ~135 °C at 24 hPa[3] |
| Density | ~1.206 g/mL at 25 °C[3] |
| Carcinogenicity | No ingredients of similar products are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[3] |
Personal Protective Equipment (PPE)
A tiered approach to PPE is recommended based on the nature of the work being conducted. For all handling of this compound, at a minimum, Level D protection should be employed.[4]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.[5] | To prevent skin contact, as the compound is expected to be a skin irritant.[1] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles.[5] A face shield may be necessary for splash hazards. | To protect against eye irritation or serious eye damage.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. | To prevent accidental skin contact. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] | To prevent respiratory tract irritation.[1] |
Operational Plan for Safe Handling
A systematic approach is crucial to ensure safety when working with this compound.
Pre-Operational Checks
-
Ventilation: Ensure the work area is well-ventilated. A fume hood is recommended for all procedures that may generate dust or aerosols.
-
PPE Availability: Confirm that all necessary PPE is available, in good condition, and fits properly.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a chemical spill kit readily accessible.
Handling Procedures
-
Weighing and Transfer: Conduct all weighing and transfer operations in a fume hood to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[1]
-
Contamination: Prevent the contamination of personal items and work surfaces.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Post-Handling
-
Decontamination: Clean the work area and any contaminated equipment thoroughly.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5]
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. Dispose of single-use PPE as hazardous waste.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Do not pour down the drain.[5] Contact your institution's environmental health and safety (EHS) office for specific guidance. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Collect in a sealed bag or container and dispose of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to local regulations. |
Emergency Procedures
| Scenario | First Aid and Emergency Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE.[5] For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your EHS office. |
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
